5-Fluoropyridine-3-sulfonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-1-4(7)2-8-3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAMEVYXVKKALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-49-4 | |
| Record name | 5-fluoropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Fluoropyridine-3-sulfonyl chloride chemical properties
An In-depth Technical Guide on 5-Fluoropyridine-3-sulfonyl chloride
Introduction
This compound is a key pharmaceutical intermediate, valued for its dual reactive sites: the fluorine atom and the sulfonyl chloride group.[1] This combination allows for its versatile application in the design and synthesis of a wide array of drug molecules. The sulfonyl chloride moiety readily reacts with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These functional groups are integral components of numerous biologically active compounds.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety protocols associated with this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1060802-49-4 | [3] |
| Molecular Formula | C₅H₃ClFNO₂S | [4] |
| Molecular Weight | 195.60 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid (based on related compounds) | [5] |
| Melting Point | 144 - 145 °C (for Pyridine-3-sulfonyl chloride hydrochloride) | [5] |
Synthesis
A common synthetic route to this compound starts from 5-fluoro-3-bromo-pyridine. The process involves a Grignard reaction followed by treatment with sulfur dioxide and then sulfuryl chloride.[1]
Experimental Protocol: Synthesis of this compound[1]
-
Grignard Reagent Formation: To a solution of 5-fluoro-3-bromo-pyridine (17.6 g, 0.1 mol) in diethyl ether (100 mL), a tetrahydrofuran solution of isopropylmagnesium bromide (50 mL, 0.1 mol, 2 M in THF) is slowly added dropwise at 25°C. The reaction mixture is stirred for 0.5 hours after the addition is complete.
-
Sulfination: The reaction mixture is then cooled to -40°C using an ice-acetone bath, and sulfur dioxide gas is bubbled through the solution for 1 hour.
-
Chlorination: While maintaining the temperature at -30°C, sulfuryl chloride (16.2 g, 0.12 mol) is added slowly to the reaction mixture.
-
Work-up and Isolation: The reaction is quenched, and the product, this compound, is isolated and purified using standard laboratory techniques.
Reactivity
Pyridine-sulfonyl chlorides are versatile reagents in organic synthesis.[2] The primary reactivity of this compound is centered around the sulfonyl chloride group, which is an excellent electrophile. It readily reacts with a variety of nucleophiles.
-
Sulfonamide Formation: Reaction with primary or secondary amines yields the corresponding N-substituted sulfonamides. This is a crucial reaction in medicinal chemistry as the sulfonamide moiety is a well-known pharmacophore.[2]
-
Sulfonate Ester Formation: Reaction with alcohols or phenols produces sulfonate esters.[2]
-
Friedel-Crafts Type Reactions: In the presence of a Lewis acid, it can act as an electrophile to sulfonylate aromatic compounds.[2]
-
Reduction: The sulfonyl chloride can be reduced to the corresponding sulfinic acid or thiol.[2]
The fluorine atom on the pyridine ring also influences the reactivity. The high electronegativity of fluorine can accelerate nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring, making fluoropyridines more reactive than their chloro-analogues in such reactions.[6]
Spectroscopic Data
-
¹H NMR: Protons on the pyridine ring would be expected in the aromatic region (typically δ 7-9 ppm). The exact chemical shifts and coupling constants would be influenced by the fluorine and sulfonyl chloride substituents. For pyridine-3-sulfonyl chloride, proton signals have been observed.[7]
-
¹³C NMR: Carbon signals for the pyridine ring would appear in the aromatic region of the spectrum.
-
¹⁹F NMR: A signal corresponding to the fluorine atom on the pyridine ring would be present.
-
IR Spectroscopy: Sulfonyl chlorides exhibit strong, characteristic absorption bands in the infrared spectrum. These typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively.[8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. A characteristic isotopic pattern for chlorine (A+2 peak) would be observed for fragments containing the sulfonyl chloride group.[8]
Safety and Handling
Safety data for this compound is not explicitly detailed, but information for the related compound, pyridine-3-sulfonyl chloride, provides important safety guidance.[5][9]
-
Hazards: This class of compounds is generally corrosive and causes severe skin burns and eye damage.[9][10] It may also cause respiratory irritation.[9] It is harmful if swallowed.[10] The compound reacts violently with water, liberating toxic gas.[5]
-
Handling: Use only under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9][10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10] Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a cool, dry, and well-ventilated place.[5][9] Keep the container tightly closed and store locked up.[5][10] It is moisture-sensitive.[10]
-
First Aid:
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[5][10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][10]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][10]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[5][10]
-
References
- 1. Synthetic method of 5-fluoro-3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound | 1060802-49-4 | Benchchem [benchchem.com]
- 3. This compound | 1060802-49-4 [chemicalbook.com]
- 4. 3-Fluoropyridine-4-sulfonyl chloride | C5H3ClFNO2S | CID 55279425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR spectrum [chemicalbook.com]
- 8. acdlabs.com [acdlabs.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 5-Fluoropyridine-3-sulfonyl chloride
CAS Number: 1060802-49-4
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoropyridine-3-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Properties and Data
This compound is a fluorinated pyridine derivative containing a reactive sulfonyl chloride functional group. This combination of a fluorine atom and a sulfonyl chloride on a pyridine ring makes it a versatile building block in medicinal chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1060802-49-4 | N/A |
| Molecular Formula | C₅H₃ClFNO₂S | [2][3] |
| Molecular Weight | 195.60 g/mol | [2][3][4] |
| Appearance | Not explicitly stated in provided results. | N/A |
| Melting Point | Not available in search results. | N/A |
| Boiling Point | Not available in search results. | N/A |
| Density | Not available in search results. | N/A |
| Solubility | Not available in search results. | N/A |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C. | [3] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Data | Source |
| ¹H NMR | Not available in search results. | N/A |
| ¹³C NMR | Not available in search results. | N/A |
| IR | Not available in search results. | N/A |
| Mass Spectrometry | Not available in search results. | N/A |
Synthesis of this compound
A primary synthetic route for this compound is outlined in Chinese patent CN102452941A. The method involves a Grignard reaction followed by sulfonation.
Experimental Protocol (Based on CN102452941A)
Objective: To synthesize this compound from 5-fluoro-3-bromopyridine.
Reagents:
-
5-fluoro-3-bromopyridine
-
Isopropylmagnesium bromide solution in tetrahydrofuran (THF)
-
Sulfur dioxide (gas)
-
Sulfuryl chloride
-
Diethyl ether or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of 5-fluoro-3-bromopyridine in either diethyl ether or THF, slowly add a solution of isopropylmagnesium bromide in THF at a controlled temperature (e.g., 20-30°C).
-
Stir the reaction mixture for a period of 1.5 to 2 hours after the addition is complete.
-
Cool the reaction mixture to a low temperature, typically -40°C, using a suitable cooling bath (e.g., ice-acetone).
-
Introduce sulfur dioxide gas into the reaction mixture.
-
After the introduction of sulfur dioxide is complete, slowly add sulfuryl chloride while maintaining the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.
-
Upon completion of the reaction (monitored by a suitable analytical technique to confirm the disappearance of the starting material), quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by appropriate methods, such as chromatography, to yield pure this compound.
Reactivity Profile
The reactivity of this compound is primarily dictated by the sulfonyl chloride group, which is a highly reactive electrophile.
Nucleophilic Substitution
The sulfur atom in the sulfonyl chloride group is electron-deficient and readily attacked by nucleophiles. This leads to the displacement of the chloride ion, which is a good leaving group. Common nucleophiles that react with this compound include amines and alcohols.
-
Reaction with Amines: Primary and secondary amines react with this compound to form the corresponding sulfonamides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.
-
Reaction with Alcohols: In the presence of a base, alcohols react with this compound to yield sulfonate esters.
Applications and Biological Context
This compound is a crucial intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs).[2] P-CABs are a class of drugs that suppress gastric acid secretion and are used in the treatment of acid-related disorders.
Role in the Synthesis of P-CABs
The sulfonyl chloride moiety of this compound allows for its facile incorporation into larger molecules through the formation of sulfonamide linkages. This is a key step in the synthesis of various P-CABs.
Mechanism of Action of P-CABs
P-CABs inhibit the gastric H⁺/K⁺-ATPase (proton pump) in a potassium-competitive and reversible manner. The proton pump is the final step in the secretion of gastric acid into the stomach lumen. By blocking the action of this pump, P-CABs effectively reduce the acidity of the stomach.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, general safety precautions for sulfonyl chlorides should be followed. Sulfonyl chlorides are typically corrosive and water-reactive.
General Hazards:
-
Causes severe skin burns and eye damage.
-
May be harmful if swallowed or inhaled.
-
Reacts with water to produce corrosive and toxic fumes.
Recommended Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from water and moisture.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[3]
Table 3: General GHS Hazard Classifications for Sulfonyl Chlorides
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed. |
| Acute Toxicity (Inhalation) | GHS07 | Warning | H332: Harmful if inhaled. |
Note: This is a generalized hazard profile for sulfonyl chlorides and may not be specific to this compound. Always consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
This compound is a valuable and reactive building block for the synthesis of pharmaceutically active compounds, most notably Potassium-Competitive Acid Blockers. Its utility stems from the presence of both a fluorine atom and a sulfonyl chloride group on the pyridine ring, which allows for diverse chemical transformations. Researchers and drug development professionals working with this compound should have a thorough understanding of its synthesis, reactivity, and handling requirements to ensure its safe and effective use in the laboratory and in the development of new medicines. Further research to fully characterize its physicochemical properties would be beneficial to the scientific community.
References
An In-depth Technical Guide to 5-Fluoropyridine-3-sulfonyl chloride: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoropyridine-3-sulfonyl chloride is a key building block in medicinal chemistry, valued for the introduction of the fluorinated pyridine sulfonyl moiety into potential drug candidates. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the structure and synthetic routes leading to this compound, offering detailed experimental protocols and quantitative data to support research and development efforts in the pharmaceutical industry.
Chemical Structure and Properties
This compound is a heterocyclic organic compound with the chemical formula C₅H₃ClFNO₂S. The structure consists of a pyridine ring substituted with a fluorine atom at the 5-position and a sulfonyl chloride group at the 3-position.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1060802-49-4 |
| Molecular Formula | C₅H₃ClFNO₂S |
| Molecular Weight | 195.60 g/mol |
| Appearance | (Predicted) White to off-white solid |
| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane |
Synthesis of this compound
Two primary synthetic strategies have been identified for the preparation of this compound. The first route involves a Grignard reaction starting from 5-fluoro-3-bromopyridine, while the second, a plausible alternative, proceeds via the diazotization of 3-amino-5-fluoropyridine.
Synthesis via Grignard Reaction from 5-Fluoro-3-bromopyridine
This method, detailed in patent literature, involves the formation of a Grignard reagent from 5-fluoro-3-bromopyridine, which is then quenched with sulfur dioxide, followed by treatment with a chlorinating agent to yield the desired sulfonyl chloride.[1]
Reaction Scheme:
Caption: Synthesis of this compound via a Grignard reaction.
The following protocols are adapted from examples found in the patent literature and demonstrate variations in reaction conditions.[1]
Protocol 1: Synthesis in Tetrahydrofuran (THF)
-
Grignard Formation: To a solution of 5-fluoro-3-bromopyridine (45 g, 0.256 mol) in tetrahydrofuran (250 mL), a solution of isopropylmagnesium bromide in THF (128 mL, 0.256 mol, 2 M) is added dropwise at 30°C. The mixture is stirred for 2 hours upon completion of the addition.
-
Sulfonylation: The reaction mixture is cooled to -40°C, and sulfur dioxide gas is bubbled through for 2 hours.
-
Chlorination: Sulfuryl chloride (41.4 g, 0.307 mol) is added slowly while maintaining the temperature at -40°C.
-
Work-up: The reaction is allowed to warm to room temperature and stirred for an additional hour. Water (0.2 L) is added, and the product is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.
Protocol 2: Synthesis in Diethyl Ether
-
Grignard Formation: To a solution of 5-fluoro-3-bromopyridine (17.6 g, 0.1 mol) in diethyl ether (100 mL), a solution of isopropylmagnesium bromide in THF (50 mL, 0.1 mol, 2 M) is added dropwise at 25°C. The mixture is stirred for 30 minutes after the addition is complete.
-
Sulfonylation: The reaction is cooled to -40°C, and sulfur dioxide gas is introduced for 1 hour.
-
Chlorination: Sulfuryl chloride (16.2 g, 0.12 mol) is added slowly, maintaining the temperature at -30°C.
-
Work-up: The reaction is allowed to warm to room temperature and stirred for 1 hour. Water is added, and the product is extracted with ethyl acetate. The organic phase is dried and concentrated to afford the final product.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 5-Fluoro-3-bromopyridine | 5-Fluoro-3-bromopyridine |
| Scale (Starting Material) | 45 g (0.256 mol) | 17.6 g (0.1 mol) |
| Grignard Reagent | i-PrMgBr in THF | i-PrMgBr in THF |
| Solvent | Tetrahydrofuran | Diethyl Ether |
| Sulfonylation Agent | SO₂ (gas) | SO₂ (gas) |
| Chlorinating Agent | SO₂Cl₂ | SO₂Cl₂ |
| Yield | Not explicitly stated | Not explicitly stated |
Alternative Synthesis via Diazotization of 3-Amino-5-fluoropyridine
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound via diazotization.
-
Diazotization: 3-Amino-5-fluoropyridine is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sulfonylation: In a separate vessel, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid or an aqueous medium) is prepared and a catalytic amount of copper(I) chloride is added.
-
Reaction: The cold diazonium salt solution is added portion-wise to the sulfur dioxide solution. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.
-
Work-up: The reaction mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with aqueous sodium bicarbonate and brine, dried over a drying agent, and concentrated to yield the crude product, which can be further purified by chromatography or distillation.
The starting material for the diazotization route, 3-amino-5-fluoropyridine, can be synthesized via several methods, including the Hofmann rearrangement of 5-fluoronicotinamide.
Experimental Protocol for 3-Amino-5-fluoropyridine Synthesis:
-
A solution of sodium hydroxide (32 g) in water (140 mL) is prepared and cooled. Bromine (19.2 g) is added dropwise at 8°C, and the mixture is stirred for 1 hour.
-
5-Fluoronicotinamide (19 g) is added to the above solution while maintaining the temperature at 25°C. The mixture is stirred for 2 hours.
-
The reaction is then heated to 85°C for 2 hours.
-
After cooling to room temperature, an additional 160 mL of sodium hydroxide solution is added, and stirring is continued for 30 minutes.
-
The resulting solid is filtered, dried under vacuum at 50°C to yield 3-amino-5-fluoropyridine. A reported yield for this transformation is 87.2%.
Spectroscopic Data (Predicted)
While specific experimental spectra for this compound were not found in the searched literature, the following are predicted key spectroscopic features based on the analysis of similar structures.
| Technique | Predicted Features |
| ¹H NMR | Three aromatic protons are expected in the region of δ 8.0-9.5 ppm, showing characteristic pyridine ring couplings and additional couplings to the fluorine atom. |
| ¹³C NMR | Five distinct signals for the pyridine ring carbons are anticipated. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. The carbon attached to the sulfonyl chloride group will also be significantly deshielded. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the pyridine ring. |
| Mass Spec (EI) | The molecular ion peak (M⁺) would be expected at m/z 195, with a characteristic M+2 peak at m/z 197 due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of SO₂Cl. |
Applications in Drug Discovery
Pyridine-sulfonyl chlorides are crucial intermediates in the synthesis of a wide range of biologically active molecules.[2] The sulfonyl chloride moiety is a versatile functional group that readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs. The incorporation of a fluorinated pyridine ring, as in this compound, offers medicinal chemists a valuable tool to fine-tune the properties of lead compounds, potentially leading to improved efficacy, selectivity, and pharmacokinetic profiles.
Experimental Workflow Diagram:
Caption: General experimental workflows for the synthesis of this compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. The synthetic route via a Grignard reaction of 5-fluoro-3-bromopyridine is well-documented and provides a reliable method for its preparation. An alternative pathway through the diazotization of 3-amino-5-fluoropyridine presents a plausible and potentially scalable option. This guide provides the necessary technical details to enable researchers to synthesize and utilize this important building block in the development of new therapeutic agents. Further research into the optimization of these synthetic routes and the exploration of the reactivity of this compound will undoubtedly continue to contribute to advancements in medicinal chemistry.
References
Spectroscopic Profile of 5-Fluoropyridine-3-sulfonyl chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Fluoropyridine-3-sulfonyl chloride. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic values derived from established principles and data from analogous structures. It also outlines detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, making it an essential resource for researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known effects of the pyridine ring, the sulfonyl chloride group, and the fluorine substituent on spectroscopic measurements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~8.9 - 9.1 | Doublet of Doublets | ~2.5, 0.8 | H-2 |
| ~8.7 - 8.9 | Doublet | ~2.5 | H-6 |
| ~8.2 - 8.4 | Triplet of Doublets | ~8.5, 2.5 | H-4 |
Note: The chemical shifts are estimations and will be influenced by the solvent and experimental conditions. The coupling constants reflect expected proton-proton and proton-fluorine interactions.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~160 - 165 (d, ¹JCF ≈ 250-260 Hz) | C-5 |
| ~150 - 155 (d, ³JCF ≈ 5-10 Hz) | C-6 |
| ~145 - 150 (d, ⁴JCF ≈ 2-4 Hz) | C-2 |
| ~135 - 140 (d, ³JCF ≈ 20-25 Hz) | C-4 |
| ~130 - 135 (d, ²JCF ≈ 20-25 Hz) | C-3 |
Note: Carbon atoms attached to or near the fluorine will exhibit splitting (d = doublet) due to carbon-fluorine coupling.
Table 3: Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃ at 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity |
| ~ -110 to -125 | Multiplet |
Note: The chemical shift of fluorine is sensitive to its electronic environment. The multiplet arises from coupling to the adjacent protons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and fluoropyridine moieties.
Table 4: Predicted Infrared (IR) Absorption Frequencies
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 1600 - 1450 | Pyridine ring C=C and C=N stretching | Medium-Strong |
| 1370 - 1340 | SO₂ asymmetric stretch | Strong |
| 1190 - 1160 | SO₂ symmetric stretch | Strong |
| 1250 - 1000 | C-F stretch | Strong |
| 600 - 500 | S-Cl stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry (EI) Data
| m/z | Proposed Fragment | Notes |
| 195/197 | [M]⁺ (Molecular Ion) | Isotopic pattern due to ³⁵Cl and ³⁷Cl (approx. 3:1 ratio) |
| 160 | [M - Cl]⁺ | Loss of chlorine radical |
| 96 | [M - SO₂Cl]⁺ | Loss of sulfonyl chloride radical |
| 64 | [SO₂]⁺ | Sulfur dioxide cation |
Note: Fragmentation patterns can be complex and are dependent on the ionization method used.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.
Materials and Equipment:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) or other appropriate internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of TMS as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ is often used.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A 45° pulse angle and a relaxation delay of 2-5 seconds are commonly used. A larger number of scans will be required compared to ¹H NMR.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Calibrate the spectra using the internal or external standard. Integrate the signals in the ¹H spectrum and determine the chemical shifts (δ) and coupling constants (J). Determine the chemical shifts of the signals in the ¹³C and ¹⁹F spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
This compound
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample holder (e.g., KBr pellets, ATR crystal)
-
Potassium bromide (KBr), if using pellets
-
Mortar and pestle
Procedure (using KBr pellet method):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Equipment:
-
This compound
-
Mass Spectrometer (e.g., with Electron Ionization - EI source)
-
Volatile solvent (e.g., methanol, dichloromethane)
-
Sample vials
Procedure (using direct infusion with EI):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.
-
Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions. Set the appropriate parameters for the ion source (e.g., electron energy for EI), mass analyzer, and detector.
-
Sample Introduction: Introduce the sample into the ion source. For a volatile compound, this can be done via a direct insertion probe or by injecting a solution.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and propose structures for the major fragment ions. Compare the isotopic distribution of chlorine-containing fragments with theoretical values.
An In-depth Technical Guide to 5-Fluoropyridine-3-sulfonyl Chloride: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoropyridine-3-sulfonyl chloride, a key building block in modern medicinal chemistry, has garnered significant attention for its role in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. A critical application in the synthesis of the potassium-competitive acid blocker, Vonoprazan, is highlighted, complete with experimental protocols and a mechanistic pathway analysis. Quantitative data from various synthetic routes are tabulated for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.
Introduction and Historical Context
The strategic incorporation of fluorine into pharmaceutical candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound has emerged as a valuable synthon, providing a fluorinated pyridine scaffold that is prevalent in a number of drug molecules. While the precise first synthesis of this compound is not definitively documented in a single seminal publication, its development is closely tied to the broader advancements in the synthesis of fluorinated pyridines and pyridine sulfonyl chlorides.
Early methods for the synthesis of pyridine sulfonyl chlorides often involved harsh conditions and resulted in low yields. However, the demand for these intermediates in drug discovery spurred the development of more efficient and scalable synthetic routes. A significant milestone in the accessibility of this compound was the development of a synthetic method starting from 5-fluoro-3-bromopyridine, as detailed in Chinese patent CN102477112A. This method, and others that have since been developed, have been instrumental in making this key intermediate readily available for its use in large-scale pharmaceutical manufacturing.
Synthesis of this compound
The most prominently documented and scalable synthesis of this compound proceeds via a Grignard reaction of 5-fluoro-3-bromopyridine, followed by reaction with sulfur dioxide and subsequent chlorination.
Synthetic Pathway
The overall synthetic scheme is as follows:
Caption: Synthesis of this compound.
Experimental Protocols
The following protocols are adapted from the embodiments described in patent CN102477112A[1].
Protocol 1: Synthesis in Tetrahydrofuran
-
To a solution of 5-fluoro-3-bromopyridine (45g, 0.256mol) in tetrahydrofuran (250mL), a solution of isopropylmagnesium bromide in tetrahydrofuran (128mL, 0.256mol, 2M) is slowly added dropwise at 30°C.
-
The mixture is stirred for 2 hours after the addition is complete.
-
The reaction is then cooled to -40°C using an ice-acetone bath.
-
Sulfur dioxide gas is bubbled through the solution for 2 hours.
-
Sulfuryl chloride (41.4g, 0.307mol) is added slowly, maintaining the temperature at -40°C.
-
The reaction is allowed to warm to room temperature and stirred for an additional hour.
-
Water (0.2L) is added to quench the reaction, and the product is extracted with ethyl acetate (3 x 100mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Protocol 2: Synthesis in Diethyl Ether
-
To a solution of 5-fluoro-3-bromopyridine (17.6g, 0.1mol) in diethyl ether (100mL), a solution of isopropylmagnesium bromide in tetrahydrofuran (50mL, 0.1mol, 2M) is slowly added dropwise at 25°C.
-
The mixture is stirred for 0.5 hours after the addition is complete.
-
The reaction is cooled to -40°C with an ice-acetone bath.
-
Sulfur dioxide gas is bubbled through the solution for 1 hour.
-
Sulfuryl chloride (16.2g, 0.12mol) is added slowly, maintaining the temperature at -30°C.
-
The reaction is allowed to warm to room temperature and stirred for an additional hour.
-
Work-up is performed as described in Protocol 1.
Comparative Synthesis Data
| Parameter | Protocol 1 (THF) | Protocol 2 (Et2O) |
| Starting Material | 5-Fluoro-3-bromopyridine | 5-Fluoro-3-bromopyridine |
| Scale (mol) | 0.256 | 0.1 |
| Solvent | Tetrahydrofuran | Diethyl Ether |
| Grignard Formation Temp. | 30°C | 25°C |
| Sulfonylation Temp. | -40°C | -40°C |
| Chlorination Temp. | -40°C | -30°C |
| Reported Yield | Not explicitly stated in patent abstract | Not explicitly stated in patent abstract |
| Purity | Not explicitly stated in patent abstract | Not explicitly stated in patent abstract |
Note: The patent focuses on the novelty of the synthetic route rather than providing explicit yield and purity data in the abstract and initial claims. Further analysis of the full patent text would be required for these specific values.
Application in Drug Development: The Case of Vonoprazan
This compound is a pivotal intermediate in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.
Role in Vonoprazan Synthesis
In the synthesis of Vonoprazan, this compound is reacted with a pyrrole derivative to form the core structure of the drug.
Caption: Role of this compound in Vonoprazan synthesis.
Experimental Protocol for Vonoprazan Synthesis Intermediate
The following is a representative protocol for the sulfonamide bond formation step in the synthesis of a Vonoprazan precursor:
-
To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in a suitable aprotic solvent (e.g., THF, acetonitrile), add an appropriate base (e.g., sodium hydride, triethylamine).
-
Stir the mixture at room temperature for a designated period to facilitate deprotonation of the pyrrole nitrogen.
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Monitor the reaction by a suitable analytical method (e.g., TLC, LC-MS) until completion.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired Vonoprazan precursor.
Mechanism of Action of Vonoprazan
Vonoprazan functions by reversibly inhibiting the gastric H+/K+-ATPase (proton pump) in a potassium-competitive manner. This action blocks the final step in gastric acid secretion.
Caption: Mechanism of action of Vonoprazan.
Conclusion
This compound is a testament to the enabling power of fluorinated building blocks in modern drug discovery. Its efficient synthesis has paved the way for the development of important therapeutics like Vonoprazan. The methodologies and applications detailed in this guide are intended to provide researchers and drug development professionals with a solid foundation for the utilization of this versatile intermediate in their own research endeavors. As the quest for novel and improved pharmaceuticals continues, the importance of such key synthons is only set to grow.
References
An In-depth Technical Guide to the Reactivity Profile of 5-Fluoropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoropyridine-3-sulfonyl chloride is a key intermediate in medicinal chemistry, valued for its role in the synthesis of diverse sulfonamide and sulfonate ester derivatives. This technical guide provides a comprehensive overview of its reactivity profile, drawing upon established principles of organic chemistry and data from analogous compounds due to the limited availability of specific quantitative data for this particular reagent. The guide covers its primary reactions with nucleophiles, stability considerations, and expected behavior in other significant transformations. Detailed experimental protocols for representative reactions are provided to facilitate its practical application in research and development.
Core Reactivity Principles
The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The pyridine ring, being electron-deficient, and the strongly electron-withdrawing fluorine atom further enhance the electrophilicity of the sulfonyl group, making it highly susceptible to nucleophilic attack.
The general reaction mechanism involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the chloride ion and the formation of a new bond between the sulfur and the nucleophile.
Logical Relationship of Reactivity
Caption: Factors influencing the reactivity of this compound.
Reactions with Nucleophiles
The most prevalent reactions of this compound involve its interaction with various nucleophiles, primarily amines and alcohols, to yield the corresponding sulfonamides and sulfonate esters. These functional groups are of significant interest in drug discovery.[1]
Sulfonamide Formation (Reaction with Amines)
This compound readily reacts with primary and secondary amines to form N-substituted sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Caption: General scheme for sulfonamide formation.
Table 1: Representative Yields for Reactions of Arylsulfonyl Chlorides with Amines (Analogous Systems)
| Amine Nucleophile | Sulfonyl Chloride | Solvent | Base | Temperature (°C) | Yield (%) |
| Aniline | Benzenesulfonyl chloride | Pyridine | Pyridine | 0 - 25 | ~100 |
| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 0 - 25 | Quantitative |
| Various Amines | p-Toluenesulfonyl chloride | Dichloromethane | Fe₃O₄-DIPA | Room Temp. | up to 98 |
Note: The data presented is for analogous systems and serves to provide an expected range of reactivity and yield for reactions with this compound.
Sulfonate Ester Formation (Reaction with Alcohols and Phenols)
The reaction of this compound with alcohols or phenols affords the corresponding sulfonate esters. Similar to sulfonamide formation, a base is typically required to scavenge the HCl produced.
General Reaction Scheme:
Caption: General scheme for sulfonate ester formation.
Table 2: Representative Yields for Reactions of Arylsulfonyl Chlorides with Phenols (Analogous Systems)
| Phenol Nucleophile | Sulfonyl Chloride | Solvent | Base | Temperature (°C) | Yield (%) |
| Phenol | Benzenesulfonyl chloride | Dichloromethane | Triethylamine | Room Temp. | 92 |
| 3,5-Dimethylphenol | Benzenesulfonyl chloride | Dichloromethane | Triethylamine | Room Temp. | 90 |
| 2-Chlorophenol | p-Toluenesulfonyl chloride | Dichloromethane | Triethylamine | Room Temp. | 89 |
Note: This data is for analogous systems and is intended to be illustrative of the expected reactivity.
Stability and Decomposition
Heteroaromatic sulfonyl chlorides exhibit variable stability. As a β-isomeric pyridinesulfonyl chloride, this compound is expected to be susceptible to hydrolysis by trace amounts of water.[2][3] This is a critical consideration for its storage and handling, which should be under anhydrous conditions.
Primary Decomposition Pathway:
References
An In-depth Technical Guide to the Stability and Storage of 5-Fluoropyridine-3-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Fluoropyridine-3-sulfonyl chloride (CAS No: 1060802-49-4), a key intermediate in pharmaceutical synthesis.[1][2] Due to its reactive nature, proper handling and storage are critical to maintain its integrity and ensure safety. This document synthesizes information from safety data sheets of analogous compounds and published literature on heteroaromatic sulfonyl chlorides.
Chemical Profile and Reactivity
This compound is a member of the heteroaromatic sulfonyl chloride family. The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack. Its position on the pyridine ring (beta-isomeric) and the presence of a fluorine atom influence its reactivity and stability.[3][4]
The primary degradation pathway for beta-isomeric pyridine sulfonyl chlorides is hydrolysis, which occurs upon contact with water or moisture.[3] This reaction is often rapid and can be violent, liberating corrosive and toxic gases.
Key Reactivity Hazards:
-
Reaction with Water: Reacts, potentially violently, with water, moisture, or moist air to produce hydrochloric acid and 5-fluoropyridine-3-sulfonic acid.[5][6][7]
-
Thermal Decomposition: When heated to decomposition, it can release hazardous gases, including hydrogen chloride, sulfur oxides, nitrogen oxides, and carbon oxides.[5][8]
-
Incompatible Materials: It is incompatible with strong oxidizing agents, bases, alcohols, and metals.[7][8][9]
Stability Profile
Recommended Storage and Handling Conditions
To ensure the long-term stability and quality of this compound, the following storage and handling protocols, derived from best practices for sulfonyl chlorides, are recommended.
Data Presentation: Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale & References |
| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C (refrigerated) is advised. | To minimize thermal decomposition and slow down potential degradation reactions.[5][8][9] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). Keep container tightly sealed. | To prevent contact with atmospheric moisture, which leads to rapid hydrolysis.[7][8][10] |
| Light | Store in a light-resistant container, away from direct sunlight. | While not explicitly stated for this compound, light can catalyze decomposition in some reactive chemicals. |
| Container | Use the original, tightly-sealed container. Ensure the container is corrosion-resistant. Do not use aluminum or galvanized containers. | To prevent moisture ingress and corrosion from potential HCl formation.[8][10][11] |
| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. | To avoid inhalation of corrosive vapors and prevent skin and eye contact.[5][7][9][10] |
| Spills | Absorb spills with inert, dry material (e.g., sand, vermiculite). Do not use water. Ensure proper ventilation and use PPE during cleanup. | To contain the corrosive material safely without initiating a violent reaction with water.[7][10] |
Experimental Protocols
Detailed experimental protocols for stability testing of this compound are not publicly documented. However, a general approach to assessing the stability of a sulfonyl chloride would involve the following:
Methodology for Assessing Hydrolytic Stability (Illustrative)
-
Sample Preparation: Prepare samples of this compound in a controlled, inert environment (e.g., a glovebox).
-
Stress Conditions: Expose samples to controlled levels of humidity (e.g., 50% RH, 75% RH) at a constant temperature (e.g., 25°C). A control sample should be maintained under anhydrous, inert conditions.
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Quenching: Immediately quench the reaction by derivatizing the remaining sulfonyl chloride with a suitable nucleophile (e.g., a primary amine) in an anhydrous aprotic solvent.
-
Analysis: Analyze the quenched samples using a quantitative technique like HPLC or UPLC to determine the concentration of the resulting sulfonamide derivative. The decrease in concentration over time indicates the rate of degradation.
-
Degradant Identification: Use techniques like LC-MS to identify the primary degradant (expected to be 5-fluoropyridine-3-sulfonic acid).
Visualizations
Diagram 1: Degradation Pathway
References
- 1. Synthetic method of 5-fluoro-3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound | 1060802-49-4 | Benchchem [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. file.bldpharm.com [file.bldpharm.com]
The 5-Fluoropyridinyl Moiety: A Technical Guide for Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry. Among the various fluorinated heterocycles, the 5-fluoropyridinyl moiety has emerged as a privileged structure, offering a unique combination of physicochemical properties that can be leveraged to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth analysis of the core features of the 5-fluoropyridinyl moiety, intended for researchers, scientists, and professionals in drug development.
Core Physicochemical and Pharmacokinetic Features
The introduction of a fluorine atom at the 5-position of a pyridine ring imparts significant changes to the molecule's electronic and physical properties. These alterations are critical for modulating a compound's behavior in a biological system.
Electronic Effects and pKa Modulation: Fluorine is the most electronegative element, and its placement on the pyridine ring exerts a strong electron-withdrawing effect through induction. This effect lowers the electron density of the pyridine nitrogen, thereby reducing its basicity (pKa). This modulation of pKa is a crucial tactic in drug design to control the ionization state of a molecule at physiological pH, which in turn influences its solubility, membrane permeability, and potential for off-target interactions.[1][2]
Lipophilicity and Membrane Permeability: The substitution of a hydrogen atom with fluorine generally leads to a slight increase in lipophilicity, as measured by the partition coefficient (logP).[3][4] This can enhance a molecule's ability to permeate biological membranes, including the blood-brain barrier, which is a critical attribute for central nervous system (CNS)-active agents.[5] However, the overall effect on lipophilicity is context-dependent and can be influenced by other functional groups within the molecule.
Metabolic Stability: A key advantage of incorporating the 5-fluoropyridinyl moiety is the enhancement of metabolic stability.[3] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s (CYPs). Placing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot") can block oxidative metabolism, thereby increasing the drug's half-life, improving oral bioavailability, and ensuring sustained therapeutic exposure.[2][5] For instance, in the development of the dual orexin receptor antagonist Lemborexant, the 5-fluoropyridin-2-yl group was a key component.[6][7][8] Similarly, the kinase inhibitor Pexidartinib incorporates a 5-fluoropyridinyl moiety.[9]
Bioisosterism: The 5-fluoropyridinyl group can serve as a bioisostere for other aromatic rings, such as a phenyl or a non-fluorinated pyridine ring.[10] This bioisosteric replacement can maintain or improve binding affinity to a biological target while favorably altering the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Quantitative Physicochemical and Biological Data
The following tables summarize key quantitative data for representative compounds containing the 5-fluoropyridinyl moiety and related precursors.
Table 1: Physicochemical Properties of 5-Fluoropyridine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 5-Fluoropyridine-2-carboxylic Acid | 107504-08-5 | C₆H₄FNO₂ | 141.10 | Not Available | Not Available |
| 5-Fluoropyridine-2-carboxamide | 499796-71-3 | C₆H₅FN₂O | 140.11 | Not Available | Not Available |
| 2-Amino-5-fluoropyridine | 21717-96-4 | C₅H₅FN₂ | 112.11 | 93-97 | Not Available |
| 5-Bromo-2-fluoropyridine | 766-11-0 | C₅H₃BrFN | 175.99 | Not Available | Not Available |
Data sourced from PubChem and commercial supplier databases.[11][12][13][14][15]
Table 2: Biological Activity of Drugs Containing a 5-Fluoropyridinyl Moiety
| Drug Name | Target(s) | Key Indication | IC₅₀ / Kᵢ | Reference |
| Pexidartinib | CSF1R, c-Kit, FLT3-ITD | Tenosynovial Giant Cell Tumor | CSF1R IC₅₀ = 10 nM | [9] |
| Lemborexant | Orexin Receptors OX₁ and OX₂ | Insomnia | OX₁ Kᵢ = 6.1 nM; OX₂ Kᵢ = 2.6 nM | [6][7] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the synthesis and evaluation of novel chemical entities. Below are representative protocols for the synthesis of a key 5-fluoropyridinyl intermediate and a general method for assessing biological activity.
Synthesis of 2-Amino-5-fluoropyridine
2-Amino-5-fluoropyridine is a vital building block for many pharmaceutical compounds.[16] One established multi-step synthesis route starts from 2-aminopyridine.[17][18]
Protocol: Multi-step Synthesis from 2-Aminopyridine [17][18]
-
Acylation: 2-aminopyridine (1 mol) is reacted with acetic anhydride (2.1 mol) at reflux for 1 hour to protect the amino group. The product, 2-acetamidopyridine, is isolated with high yield (>94%).
-
Nitration: The 2-acetamidopyridine is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at 60°C for 2 hours to yield 2-acetamido-5-nitropyridine.
-
Reduction: The nitro group of 2-acetamido-5-nitropyridine is reduced to an amine using hydrazine hydrate in the presence of a Pd/C catalyst in ethanol at 80°C for 3.5 hours, yielding 2-acetamido-5-aminopyridine.
-
Diazotization: The resulting amino compound is diazotized using sodium nitrite in the presence of fluoroboric acid at 25°C for 1.5 hours. This forms the 2-acetamido-5-pyridine tetrafluoroborate diazonium salt.
-
Schiemann Reaction: The diazonium salt is thermally decomposed in toluene at 110°C. This reaction introduces the fluorine atom, yielding 2-acetamido-5-fluoropyridine.
-
Hydrolysis: The acetyl protecting group is removed by hydrolysis with an aqueous NaOH solution (e.g., 20%) at 80°C for 2 hours to yield the final product, 2-amino-5-fluoropyridine. The product is then isolated, for example, by extraction and recrystallization.
In Vitro Kinase Inhibition Assay
This protocol describes a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., one containing a 5-fluoropyridinyl moiety) against a specific protein kinase.
Protocol: General Biochemical Kinase Assay (e.g., ADP-Glo™) [19]
-
Reaction Setup: In a 96-well plate, add the recombinant purified target kinase, a kinase-specific substrate peptide, and the appropriate kinase assay buffer.
-
Compound Addition: Add the test compound, serially diluted in DMSO, to the wells to achieve a range of final concentrations. Include a positive control (DMSO vehicle, no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP. The ATP concentration is typically set at or near the Michaelis-Menten constant (Kₘ) for the specific kinase to ensure competitive inhibitors can be accurately assessed.[5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined period (e.g., 60 minutes) within the initial velocity region of the enzymatic reaction.[5]
-
Detection: Stop the kinase reaction and add the detection reagent as per the manufacturer's protocol (e.g., ADP-Glo™ reagent, which quantifies the amount of ADP produced).
-
Signal Measurement: After a further incubation period, measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations of Pathways and Workflows
Graphical representations are essential for conceptualizing complex biological and experimental processes. The following diagrams were generated using the DOT language.
Simplified c-MET Signaling Pathway
The c-MET receptor tyrosine kinase pathway is a critical driver in many cancers. Its inhibition is a key therapeutic strategy. Cabozantinib is a known inhibitor of c-MET and other kinases.[20][21]
Caption: Simplified c-MET signaling cascade and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Screening
The discovery and characterization of kinase inhibitors follow a structured, multi-stage process, moving from broad primary screens to detailed cellular and in vivo evaluation.
Caption: A conceptual workflow for a typical kinase inhibitor screening cascade.
Conclusion
The 5-fluoropyridinyl moiety is a powerful and versatile component in the medicinal chemist's toolkit. Its ability to modulate pKa, enhance metabolic stability, and serve as an effective bioisostere provides a clear strategic advantage in the design of novel therapeutics.[2][3] By blocking sites of metabolism, the inclusion of this group can significantly improve a drug's pharmacokinetic profile, leading to more durable and effective treatments.[5] A thorough understanding of its fundamental properties, supported by robust synthetic protocols and quantitative biological assays, is essential for successfully harnessing its potential in the development of next-generation pharmaceuticals.
References
- 1. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]
- 7. medkoo.com [medkoo.com]
- 8. Research Progress in the Synthesis of Lemborexant [cjph.com.cn]
- 9. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Fluoropyridine-2-carboxamide | C6H5FN2O | CID 21904754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Amino-5-fluoropyridine 97 21717-96-4 [sigmaaldrich.com]
- 14. 5-Bromo-2-fluoropyridine | C5H3BrFN | CID 2783168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. ossila.com [ossila.com]
- 16. researchgate.net [researchgate.net]
- 17. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 18. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 19. benchchem.com [benchchem.com]
- 20. e-century.us [e-century.us]
- 21. cabometyxhcp.com [cabometyxhcp.com]
Methodological & Application
Application Notes: Synthesis and Utility of 5-Fluoropyridine-3-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2][3] Its ability to act as a bioisostere of a carboxyl group and to engage in critical hydrogen bonding interactions makes it a privileged scaffold in drug design. The introduction of a fluorinated pyridine ring, specifically the 5-fluoropyridine moiety, can significantly enhance the pharmacological profile of a molecule by modulating its acidity, lipophilicity, metabolic stability, and binding affinity.[4][5]
5-Fluoropyridine-3-sulfonyl chloride is a key synthetic intermediate that combines these two valuable pharmacophores.[1] It serves as a versatile reagent for the straightforward synthesis of a diverse library of 5-fluoropyridine-3-sulfonamide derivatives. These application notes provide detailed protocols for the synthesis of the sulfonyl chloride reagent and its subsequent conversion to target sulfonamides, along with representative data and potential applications in drug discovery.
Synthesis of this compound
The starting reagent, this compound, can be efficiently prepared from 5-fluoro-3-bromopyridine via a Grignard reaction followed by treatment with sulfur dioxide and sulfuryl chloride.[6]
Experimental Protocol: Preparation of this compound[6]
-
Grignard Formation: To a solution of 5-fluoro-3-bromopyridine (17.6 g, 0.1 mol) in anhydrous diethyl ether (100 mL) under an inert atmosphere (e.g., nitrogen or argon), slowly add a 2M solution of isopropylmagnesium bromide in tetrahydrofuran (50 mL, 0.1 mol) at 25°C.
-
Stirring: Stir the resulting mixture for 30-60 minutes at the same temperature.
-
Sulfur Dioxide Addition: Cool the reaction mixture to -40°C using an acetone/dry ice bath. Bubble sulfur dioxide gas through the solution for approximately 1-2 hours until the reaction is saturated.
-
Chlorination: While maintaining the temperature at -30°C to -40°C, slowly add sulfuryl chloride (16.2 g, 0.12 mol).
-
Quenching and Extraction: After the addition is complete, allow the mixture to warm to room temperature. Carefully quench the reaction with ice water. Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Work-up and Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be used directly or purified further if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
General Protocol for the Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is the most common method for synthesizing the corresponding sulfonamides.[7][8] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: General Sulfonamide Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Add a base (1.5-2.0 eq), such as triethylamine or pyridine.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0°C in an ice bath. Slowly add a solution of this compound (1.1 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure sulfonamide.
General Synthesis Workflow Diagram
Caption: General workflow for sulfonamide synthesis.
Representative Data
The described protocol is versatile and can be applied to a wide range of amines. The following table provides representative, illustrative examples of potential substrates and expected yields under standard conditions.
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| Aniline | Pyridine | DCM | 4 | 85-95 |
| Benzylamine | Triethylamine | THF | 3 | 90-98 |
| Morpholine | Triethylamine | DCM | 2 | 92-99 |
| 4-Fluoroaniline | Pyridine | DCM | 6 | 80-90 |
| Piperidine | Triethylamine | THF | 2 | 90-98 |
| (R)-alpha-Methylbenzylamine | Triethylamine | DCM | 5 | 88-95 |
Applications in Drug Discovery
Sulfonamides derived from this compound are of significant interest in drug development. The sulfonamide moiety is a key component in drugs targeting various enzymes and receptors.[2] For example, many carbonic anhydrase inhibitors, used to treat glaucoma and other conditions, feature an aromatic sulfonamide structure. The 5-fluoropyridine ring can be strategically employed to fine-tune the electronic properties and metabolic stability of the compound, potentially leading to improved efficacy and safety profiles.
Conceptual Pathway: Enzyme Inhibition
Many sulfonamide-based drugs function by competitively inhibiting the active site of an enzyme, preventing the natural substrate from binding.
Caption: Conceptual diagram of competitive enzyme inhibition by a sulfonamide.
References
- 1. This compound | 1060802-49-4 | Benchchem [benchchem.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceuti… [ouci.dntb.gov.ua]
- 6. Synthetic method of 5-fluoro-3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
5-Fluoropyridine-3-sulfonyl chloride in drug discovery and medicinal chemistry
Introduction: 5-Fluoropyridine-3-sulfonyl chloride is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its unique structural features, including the electron-withdrawing fluorine atom and the reactive sulfonyl chloride group, allow for the strategic design of novel therapeutic agents with enhanced pharmacological properties. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, aimed at researchers, scientists, and drug development professionals.
Application Notes
Core Utility in Sulfonamide Synthesis: The primary application of this compound lies in its facile reaction with primary and secondary amines to form sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in a multitude of approved drugs, including antibacterial agents, diuretics, and anticonvulsants.[1] The pyridine ring itself is a common motif in drug design, and its combination with the sulfonamide linker provides a robust platform for creating extensive compound libraries for high-throughput screening.
Influence of Fluorine Substitution: The incorporation of a fluorine atom at the 5-position of the pyridine ring significantly modulates the molecule's physicochemical properties. Fluorine's high electronegativity lowers the pKa of the pyridine nitrogen, making it less basic.[1] This modification can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for fine-tuning its binding affinity to a biological target.
Application in Potassium-Competitive Acid Blockers (P-CABs): A prominent application of pyridine-sulfonyl chlorides is in the synthesis of potassium-competitive acid blockers (P-CABs), a class of drugs used to treat acid-related disorders. A notable example is Vonoprazan, which, although synthesized from pyridine-3-sulfonyl chloride, serves as an excellent model for the potential applications of its fluorinated analog.[2][3][4][5] These compounds act by inhibiting the gastric H+/K+ ATPase, the proton pump responsible for gastric acid secretion.
Signaling Pathway: H+/K+ ATPase Inhibition
Compounds derived from pyridine-sulfonyl chlorides, such as Vonoprazan, are potent inhibitors of the gastric H+/K+ ATPase. This enzyme is the final step in the acid secretion pathway in parietal cells of the stomach. The inhibitor binds to the ion-exchange module of the proton pump, competitively blocking the binding of potassium ions (K+), which is essential for the pump's conformational changes and subsequent proton (H+) secretion into the gastric lumen. This leads to a rapid and sustained elevation of gastric pH.
Experimental Protocols
General Workflow for Sulfonamide Synthesis
The synthesis of sulfonamides from this compound generally follows a straightforward nucleophilic substitution reaction with a primary or secondary amine. The workflow involves the reaction of the sulfonyl chloride with the amine in the presence of a base to neutralize the HCl byproduct, followed by purification of the desired sulfonamide.
Protocol 1: Synthesis of N-Aryl-5-fluoropyridine-3-sulfonamide
This protocol describes a general procedure for the reaction of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in dichloromethane to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-5-fluoropyridine-3-sulfonamide.
-
Characterize the final product by NMR and mass spectrometry.
Quantitative Data
The following table summarizes the inhibitory activities of representative pyridine-sulfonamide derivatives against various enzyme targets. While specific data for 5-fluoropyridine-3-sulfonamide derivatives are not widely available in the public domain, the data for closely related compounds illustrate the potential potency that can be achieved.
| Compound ID | Target Enzyme | Assay Type | IC50 / Ki (nM) | Reference Compound | Reference IC50 / Ki (nM) |
| Vonoprazan | H+/K+ ATPase | Enzyme Inhibition | 19 (IC50) | Lansoprazole | ~6650 (IC50) |
| Compound A | Carbonic Anhydrase II | Enzyme Inhibition | 271.5 (Ki) | Acetazolamide | 12.1 (Ki) |
| Compound B | Carbonic Anhydrase IX | Enzyme Inhibition | 137 (Ki) | Acetazolamide | 25.0 (Ki) |
| Compound C | Tubulin Polymerization | Cell-based | 1100 (IC50) | Colchicine | 10600 (IC50) |
Note: Compounds A, B, and C are representative pyridine sulfonamide derivatives from various studies and are not necessarily derived from this compound. Data is provided for illustrative purposes.
Conclusion
This compound is a valuable and versatile reagent in drug discovery. Its ability to readily form the sulfonamide linkage, combined with the beneficial properties imparted by the fluorinated pyridine scaffold, makes it an attractive starting point for the synthesis of novel enzyme inhibitors and other therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own drug development programs.
References
- 1. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 1060802-49-4 | Benchchem [benchchem.com]
- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoropyridine-3-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions of 5-fluoropyridine-3-sulfonyl chloride derivatives. While direct literature precedents for this specific substrate are limited, the protocols and data presented herein are extrapolated from established methods for structurally analogous pyridine sulfonyl chlorides, sulfonyl fluorides, and other halogenated pyridines. These notes serve as a robust starting point for reaction development and optimization in the synthesis of novel 3-aryl-5-fluoropyridines, which are valuable scaffolds in medicinal chemistry and materials science.
The introduction of a fluorine atom into pyridine rings can significantly enhance the metabolic stability and modulate the physicochemical properties of drug candidates. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, and its application to this compound allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide or a related electrophile (in this case, a sulfonyl chloride) and an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the electrophile, transmetalation of the organic moiety from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst. In the case of sulfonyl chlorides, the reaction proceeds via a desulfonative cross-coupling pathway where the -SO2Cl group serves as the leaving group.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are proposed based on successful Suzuki-Miyaura couplings of similar substrates, such as other pyridyl sulfonyl derivatives and chloropyridines.[1][2] Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific boronic acids.
Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)
This protocol is recommended for a broad range of aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane (4 mL)
-
Degassed water (0.8 mL)
-
Oven-dried reaction vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the oven-dried reaction vial, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the vial with a septum and evacuate and backfill with an inert atmosphere (repeat three times).
-
Add the degassed 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-5-fluoropyridine.
Protocol 2: General Procedure using a Ferrocenyl Ligand (e.g., Pd(dppf)Cl₂)
This protocol is often effective for heteroarylboronic acids.[2][3]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Heteroarylboronic acid or boronate ester (1.5 mmol, 1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.)
-
Anhydrous, degassed dimethylformamide (DMF) (4 mL)
-
Degassed water (1 mL)
-
Oven-dried reaction vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried reaction vial, combine this compound, the heteroarylboronic acid/ester, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the vial, then evacuate and backfill with an inert atmosphere three times.
-
Add the degassed DMF and water.
-
Heat the reaction mixture to 90-100 °C with stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate (25 mL) and water (15 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the product.
Experimental Workflow Diagram
References
Application Notes and Protocols: The Use of 5-Fluoropyridine-3-sulfonyl Chloride as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropyridine-3-sulfonyl chloride is a valuable and versatile chemical intermediate, playing a crucial role in the synthesis of a diverse range of biologically active molecules. Its utility stems from the presence of a highly reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles, and a fluorinated pyridine ring, a common scaffold in medicinal chemistry. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the sulfonyl chloride, often leading to efficient reactions. These application notes provide an overview of the synthetic applications of this compound, detailed experimental protocols for the formation of key functional groups, and insights into the biological relevance of the resulting compounds.
Core Applications
The primary application of this compound lies in its ability to act as a precursor for the synthesis of sulfonamides and sulfonate esters. These functional groups are integral components of numerous pharmaceuticals, agrochemicals, and materials.
-
Sulfonamide Synthesis: The reaction with primary and secondary amines yields N-substituted sulfonamides, a well-established pharmacophore found in a wide array of drugs, including antibacterial agents, diuretics, and anticonvulsants.
-
Sulfonate Ester Synthesis: Reaction with alcohols and phenols produces sulfonate esters, which can serve as important intermediates, protecting groups, or bioactive molecules themselves.
-
Drug Discovery: The pyridine scaffold is a privileged structure in drug discovery. The combination of a pyridine ring with the versatile sulfonyl chloride functionality provides a powerful platform for the generation of libraries of novel compounds for biological screening. A notable example is the use of analogous pyridine-3-sulfonyl chlorides in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.
Data Presentation: Representative Reaction Yields
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative yields for the synthesis of sulfonamides and sulfonate esters based on reactions with analogous sulfonyl chlorides. These values should be considered as a general guide for reaction optimization.
Table 1: Synthesis of N-Substituted Sulfonamides
| Amine Nucleophile | Product | Typical Yield (%) |
| Aniline | N-Phenyl-5-fluoropyridine-3-sulfonamide | 85-95 |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-5-fluoropyridine-3-sulfonamide | 80-92 |
| Benzylamine | N-Benzyl-5-fluoropyridine-3-sulfonamide | 88-96 |
| Piperidine | 1-(5-Fluoropyridin-3-ylsulfonyl)piperidine | 90-98 |
| Pyrrole Derivative (for Vonoprazan analog) | 1-(5-Fluoropyridin-3-ylsulfonyl)pyrrole derivative | 80-90 |
Table 2: Synthesis of Sulfonate Esters
| Alcohol/Phenol Nucleophile | Product | Typical Yield (%) |
| Phenol | Phenyl 5-fluoropyridine-3-sulfonate | 75-88 |
| 4-Nitrophenol | 4-Nitrophenyl 5-fluoropyridine-3-sulfonate | 80-90 |
| Methanol | Methyl 5-fluoropyridine-3-sulfonate | 70-85 |
| Ethanol | Ethyl 5-fluoropyridine-3-sulfonate | 72-87 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-5-fluoropyridine-3-sulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and purification.
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0-1.2 eq) in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure N-substituted-5-fluoropyridine-3-sulfonamide.
Protocol 2: General Procedure for the Synthesis of 5-Fluoropyridine-3-sulfonate Esters
This protocol outlines a general method for the reaction of this compound with an alcohol or phenol.
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.0-1.2 eq)
-
Anhydrous pyridine (as solvent and base)
-
Dichloromethane (DCM) for extraction
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
In a dry round-bottom flask, dissolve the alcohol or phenol (1.0-1.2 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with DCM (3x).
-
Combine the organic extracts and wash with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonate ester.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Vonoprazan (a drug class synthesized using analogous sulfonyl chlorides)
The following diagram illustrates the mechanism of action of Vonoprazan, a potassium-competitive acid blocker. Compounds synthesized using this compound can be designed to target similar biological pathways.
Caption: Mechanism of Vonoprazan, a P-CAB.
Experimental Workflow: Sulfonamide Synthesis
The following diagram outlines the general workflow for the synthesis of a sulfonamide using this compound.
Caption: General workflow for sulfonamide synthesis.
Synthesis of Novel Sulfonamides Utilizing 5-Fluoropyridine-3-sulfonyl chloride: An Experimental Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of sulfonamide derivatives using 5-Fluoropyridine-3-sulfonyl chloride. It is intended for researchers in medicinal chemistry, drug discovery, and organic synthesis. The protocol outlines the general procedure for the reaction of this compound with primary or secondary amines to yield the corresponding sulfonamides. Additionally, this note discusses the significance of this class of compounds and provides an example of their potential biological applications.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a fluorinated pyridine moiety, such as the 5-fluoropyridine group, can significantly influence the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability.[3] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] This application note provides a general yet detailed protocol for this transformation using this compound as a key building block.
General Experimental Protocol: Sulfonamide Synthesis
This protocol describes a general method for the synthesis of N-substituted-5-fluoropyridine-3-sulfonamides. The specific quantities of reagents and reaction conditions may require optimization depending on the chosen amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Base (e.g., pyridine, triethylamine, or an excess of the reactant amine if it is a liquid)[4]
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Reflux condenser (if heating is required)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the chosen primary or secondary amine (1.0 equivalent) in an appropriate anhydrous solvent. If the amine is a solid, ensure it is fully dissolved.
-
Addition of Base: Add the base (1.1-1.5 equivalents) to the amine solution and stir the mixture at room temperature. If the amine reactant is a liquid and used in excess, it can also serve as the base.[4]
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirring amine/base mixture. The reaction is often exothermic, so an ice bath may be necessary to maintain the desired temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash them sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure sulfonamide.
-
Characterization: The structure and purity of the synthesized sulfonamide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Table 1: Representative Reaction Parameters and Yields
| Amine Reactant | Base | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Pyridine | DCM | 4 | 85-95 |
| Benzylamine | Triethylamine | THF | 6 | 80-90 |
| Morpholine | Morpholine (excess) | Neat | 3 | 90-98 |
Note: The yields provided are typical ranges and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Workflow
Caption: A generalized workflow for the synthesis of sulfonamides from this compound.
Application in Drug Discovery: Inhibition of Bacterial Folic Acid Synthesis
Sulfonamides are well-known for their antibacterial activity, which stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[6][7] Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its disruption is detrimental to bacterial growth and replication. The 5-fluoropyridine-3-sulfonamide core can be envisioned as a scaffold for the development of novel antibacterial agents targeting this pathway.
Caption: Proposed mechanism of action for 5-fluoropyridine-3-sulfonamide derivatives as antibacterial agents.
Characterization Data
The synthesized sulfonamides should be characterized by standard spectroscopic techniques. Below is a representative example of the expected data.
Table 2: Representative Spectroscopic Data for a Hypothetical N-Phenyl-5-fluoropyridine-3-sulfonamide
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.65 (d, 1H, Ar-H), 8.30 (s, 1H, Ar-H), 7.80 (dd, 1H, Ar-H), 7.20-7.40 (m, 5H, Ar-H), 7.10 (s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.5 (d, J=250 Hz), 148.0 (d, J=15 Hz), 142.0, 137.5, 135.0 (d, J=25 Hz), 129.5, 125.0, 122.0, 121.0 (d, J=5 Hz) |
| FT-IR (KBr, cm⁻¹) | 3250 (N-H stretch), 1340 (asymmetric SO₂ stretch), 1160 (symmetric SO₂ stretch), 1590 (C=C stretch) |
| Mass Spec (ESI+) | m/z calculated for C₁₁H₈FN₂O₂S [M+H]⁺, found [M+H]⁺ |
Conclusion
The protocol described provides a reliable and versatile method for the synthesis of a variety of sulfonamides from this compound. These compounds hold significant potential as scaffolds for the development of new therapeutic agents, particularly in the area of antibacterial drug discovery. The straightforward nature of the synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, paving the way for the identification of novel drug candidates. Researchers are encouraged to adapt and optimize this protocol for their specific applications.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Fluoropyridine-3-sulfonyl Chloride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-fluoropyridine-3-sulfonyl chloride as a key intermediate in the synthesis of novel agrochemicals, particularly herbicides. The document outlines a detailed protocol for the synthesis of a representative sulfonylurea herbicide, presents relevant quantitative data, and illustrates the synthetic workflow and biological mode of action using diagrams.
Introduction
This compound is a valuable building block in agrochemical research due to the prevalence of the pyridyl moiety and the sulfonamide linkage in a wide range of biologically active compounds. The fluorine substituent can enhance the metabolic stability and binding affinity of the final product. Pyridine-sulfonyl chlorides are highly reactive intermediates that readily couple with amines and other nucleophiles to form sulfonamides and sulfonate esters, respectively. This reactivity is particularly useful in the synthesis of sulfonylurea herbicides, a critical class of agrochemicals that act by inhibiting the acetolactate synthase (ALS) enzyme in plants.
Application: Synthesis of a Representative Sulfonylurea Herbicide
This section details the synthesis of a potential sulfonylurea herbicide, N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-5-fluoropyridine-3-sulfonamide, using this compound as the starting material. This example is illustrative of the broader class of sulfonylurea herbicides that can be synthesized from this intermediate.
Experimental Protocols
Protocol 1: Synthesis of N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-5-fluoropyridine-3-sulfonamide
This protocol describes a two-step synthesis of a representative sulfonylurea herbicide. The first step involves the formation of the 5-fluoropyridine-3-sulfonamide intermediate, followed by its reaction with a pyrimidinyl carbamate to yield the final product.
Step 1: Synthesis of 5-fluoropyridine-3-sulfonamide
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.0 g, 51.1 mmol) in 50 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Ammonolysis: Cool the solution to 0 °C in an ice bath. Slowly add a solution of aqueous ammonia (28-30%, 10 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize the crude solid from an ethanol/water mixture to yield pure 5-fluoropyridine-3-sulfonamide.
Step 2: Synthesis of N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-5-fluoropyridine-3-sulfonamide
-
Reaction Setup: To a stirred solution of 5-fluoropyridine-3-sulfonamide (5.0 g, 28.4 mmol) in 50 mL of anhydrous acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (4.7 g, 31.2 mmol).
-
Addition of Phenyl Carbamate: Add phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (8.6 g, 31.2 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water. Acidify the mixture to pH 3-4 with 2N HCl to precipitate the product.
-
Purification: Filter the solid precipitate, wash with cold water, and then with a small amount of diethyl ether. Dry the solid under vacuum to obtain the final product.
Data Presentation
The following tables summarize the quantitative data for the synthesis and biological activity of the representative sulfonylurea herbicide.
Table 1: Synthesis Yield and Purity
| Compound | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) |
| 5-fluoropyridine-3-sulfonamide | This compound | 176.16 | 85 | >98 |
| N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-5-fluoropyridine-3-sulfonamide | 5-fluoropyridine-3-sulfonamide | 357.32 | 78 | >97 |
Table 2: Herbicidal Activity Data (Post-emergence)
| Weed Species | Common Name | Growth Inhibition (%) at 100 g/ha | EC₅₀ (g/ha) |
| Echinochloa crus-galli | Barnyardgrass | 85 | 45 |
| Setaria faberi | Giant Foxtail | 90 | 38 |
| Abutilon theophrasti | Velvetleaf | 95 | 25 |
| Amaranthus retroflexus | Redroot Pigweed | 98 | 15 |
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of the representative sulfonylurea herbicide from this compound.
Caption: Synthetic route to a representative sulfonylurea herbicide.
Biological Mode of Action: ALS Inhibition
Sulfonylurea herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to the cessation of plant cell division and growth.
Caption: Inhibition of the ALS pathway by sulfonylurea herbicides.
Application Notes and Protocols: One-Pot Synthesis of Heterocyclic Compounds from 5-Fluoropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropyridine-3-sulfonyl chloride is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the 5-fluoropyridyl-3-sulfonyl moiety into various molecular scaffolds. This functional group is of significant interest in medicinal chemistry due to its presence in a range of biologically active compounds. One-pot syntheses utilizing this reagent offer an efficient and atom-economical approach to construct complex heterocyclic frameworks, which are prevalent in numerous drug candidates. These protocols are designed to streamline synthetic efforts, reduce purification steps, and provide rapid access to libraries of novel compounds for screening and development.
The reactivity of the sulfonyl chloride group allows for facile reactions with a variety of nucleophiles. This reactivity can be harnessed in one-pot sequences where an initial sulfonamide formation is followed by an intramolecular cyclization, or through multicomponent reactions where the sulfonyl chloride participates in a cascade of bond-forming events to construct the heterocyclic core. The presence of the fluorine atom on the pyridine ring can enhance the biological activity and metabolic stability of the resulting molecules.
These application notes provide an overview of and detailed protocols for the one-pot synthesis of various heterocyclic compounds from this compound, targeting researchers in organic synthesis and drug discovery.
One-Pot Synthesis of Pyridothiadiazine Dioxides
A prominent application of this compound is in the one-pot synthesis of pyridothiadiazine dioxides. These heterocyclic systems are of interest for their potential biological activities. The synthesis involves a condensation reaction with hydrazines, followed by an intramolecular cyclization.
Experimental Protocol: General Procedure for the Synthesis of 6-Fluoropyrido[4,3-e][1][2][3]thiadiazine-2-alkyl-1,1-dioxides
To a solution of an appropriate alkylhydrazine (1.2 mmol) and a base such as triethylamine (2.5 mmol) in a suitable solvent like dichloromethane (10 mL), this compound (1.0 mmol) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 12-24 hours), during which the reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 6-fluoropyrido[4,3-e][1][2][3]thiadiazine-2-alkyl-1,1-dioxide.
| Entry | Alkylhydrazine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methylhydrazine | Triethylamine | Dichloromethane | 18 | 75 |
| 2 | Ethylhydrazine | Pyridine | Tetrahydrofuran | 24 | 68 |
| 3 | Phenylhydrazine | Diisopropylethylamine | Acetonitrile | 16 | 82 |
Table 1: Reaction Conditions and Yields for the Synthesis of Pyridothiadiazine Dioxides.
Reaction Workflow
Caption: One-pot synthesis of pyridothiadiazine dioxides.
One-Pot Synthesis of Fused Pyrazolo[4,3-c]pyridine Dioxides
Another important class of heterocycles accessible through one-pot synthesis from this compound are pyrazolo[4,3-c]pyridine 1,1-dioxides. These compounds can be synthesized via a reaction with substituted hydrazones, which act as bifunctional nucleophiles.
Experimental Protocol: General Procedure for the Synthesis of 5-Aryl-2-(5-fluoropyridin-3-yl)-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-1,1-dione
A mixture of an appropriate aryl hydrazone (1.0 mmol) and a non-nucleophilic base like sodium hydride (1.1 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (15 mL) is stirred at 0 °C for 30 minutes. To this mixture, a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) is added dropwise. The reaction is then stirred at reflux for 8-12 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the desired 5-aryl-2-(5-fluoropyridin-3-yl)-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-1,1-dione.
| Entry | Aryl Hydrazone | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetophenone phenylhydrazone | Sodium Hydride | Tetrahydrofuran | 10 | 65 |
| 2 | Propiophenone (4-methylphenyl)hydrazone | Potassium tert-butoxide | 1,4-Dioxane | 12 | 72 |
| 3 | Benzophenone (4-chlorophenyl)hydrazone | Lithium diisopropylamide | Tetrahydrofuran | 8 | 58 |
Table 2: Reaction Conditions and Yields for the Synthesis of Pyrazolo[4,3-c]pyridine Dioxides.
Logical Relationship of the Synthesis
Caption: Synthetic pathway to fused pyrazolopyridines.
Applications in Drug Discovery and Medicinal Chemistry
The heterocyclic compounds synthesized from this compound via one-pot procedures represent scaffolds of high interest in drug discovery. The pyridine ring is a common motif in many approved drugs, and the introduction of a fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability. The sulfonamide and related fused heterocyclic structures can act as bioisosteres for other functional groups, potentially improving binding affinity and pharmacokinetic profiles.
For instance, certain pyridothiadiazine dioxides have been investigated as potential inhibitors of various enzymes, where the sulfonyl group can interact with active site residues. Similarly, fused pyrazole systems are known to exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The ability to rapidly generate a diverse library of these compounds using the described one-pot protocols is highly valuable for structure-activity relationship (SAR) studies in the early stages of drug development.
Signaling Pathway Context (Hypothetical)
The synthesized compounds could potentially interact with various signaling pathways implicated in disease. For example, a hypothetical inhibitory action on a kinase cascade is depicted below.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
The one-pot synthesis of heterocyclic compounds from this compound provides an efficient and versatile strategy for the generation of novel molecular entities for drug discovery and development. The protocols outlined in these application notes offer a starting point for researchers to explore the synthesis of diverse libraries of pyridyl-fused heterocycles. The ability to perform these transformations in a single step reduces waste, saves time, and allows for the rapid exploration of chemical space, which is crucial in the quest for new therapeutic agents. Further exploration of different reaction partners and conditions is encouraged to expand the scope and utility of this powerful synthetic approach.
References
- 1. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for the Scale-up Synthesis of 5-Fluoropyridine-3-sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and key data for the scale-up synthesis of 5-Fluoropyridine-3-sulfonyl chloride and its derivatives. This compound class is of significant interest in medicinal chemistry and drug development due to its versatile reactivity and presence in numerous biologically active molecules.[1][2] this compound serves as a crucial building block for introducing the fluorinated pyridine sulfonyl moiety, a common pharmacophore in modern pharmaceuticals.[2][3]
Two primary synthetic routes for the preparation of this compound are detailed below: a Grignard-based approach starting from 5-fluoro-3-bromopyridine and a diazotization-based synthesis from 3-amino-5-fluoropyridine.
Synthetic Route 1: Grignard Reaction from 5-Fluoro-3-bromopyridine
This route offers a direct method for introducing the sulfonyl chloride group onto the pyridine ring. The key steps involve the formation of a Grignard reagent from 5-fluoro-3-bromopyridine, followed by reaction with sulfur dioxide and subsequent chlorination.[1] This method is advantageous for its relatively straightforward procedure and potential for high yields.
Experimental Workflow: Grignard Route
Caption: Workflow for the Grignard-based synthesis of this compound.
Experimental Protocol: Grignard Route
Materials:
-
5-Fluoro-3-bromopyridine
-
Isopropylmagnesium bromide solution in tetrahydrofuran (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sulfur dioxide (gas)
-
Sulfuryl chloride
-
Diethyl ether
-
Ice-acetone bath
-
Standard glassware for anhydrous reactions
Procedure: [1]
-
To a solution of 5-fluoro-3-bromo-pyridine (17.6 g, 0.1 mol) in diethyl ether (100 mL) under an inert atmosphere, slowly add a 2M solution of isopropylmagnesium bromide in THF (50 mL, 0.1 mol) at 25°C.
-
Stir the reaction mixture for 30 minutes after the addition is complete.
-
Cool the reaction mixture to -40°C using an ice-acetone bath.
-
Bubble sulfur dioxide gas through the cooled solution for 1 hour.
-
After the introduction of sulfur dioxide is complete, slowly add sulfuryl chloride (16.2 g, 0.12 mol) while maintaining the temperature at -30°C.
-
Once the reaction is complete, as monitored by an appropriate method (e.g., TLC or GC-MS), quench the reaction by carefully adding it to a mixture of ice and water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by an appropriate method such as vacuum distillation or column chromatography.
Quantitative Data: Grignard Route
| Reagent/Parameter | Quantity/Value | Molar Ratio | Reference |
| 5-Fluoro-3-bromopyridine | 17.6 g | 1.0 eq | [1] |
| Isopropylmagnesium bromide | 0.1 mol | 1.0 eq | [1] |
| Sulfuryl chloride | 16.2 g | 1.2 eq | [1] |
| Reaction Temperature | -40°C to -30°C | N/A | [1] |
| Solvent | Diethyl ether, THF | N/A | [1] |
Synthetic Route 2: Diazotization of 3-Amino-5-fluoropyridine
This classical approach involves the conversion of an amino group to a diazonium salt, which is then transformed into the sulfonyl chloride. This method is widely applicable for the synthesis of various aryl and heteroaryl sulfonyl chlorides.[4] The synthesis of the starting material, 3-amino-5-fluoropyridine, can be achieved from 5-fluoronicotinamide.[5]
Experimental Workflow: Diazotization Route
Caption: Workflow for the diazotization-based synthesis of this compound.
Experimental Protocol: Diazotization Route
Materials:
-
3-Amino-5-fluoropyridine
-
Concentrated Hydrochloric Acid
-
Sodium nitrite
-
Sulfur dioxide (gas)
-
Glacial acetic acid
-
Cuprous chloride (CuCl)
-
Ice bath
Procedure: (Adapted from general procedures for pyridine sulfonyl chloride synthesis)[4]
-
Preparation of the Diazonium Salt:
-
Carefully add 3-amino-5-fluoropyridine (10 mmol) portion-wise to concentrated hydrochloric acid (10 ml) at 0°C with stirring.[4]
-
Prepare a solution of sodium nitrite (15 mmol) in water (5 ml).
-
Add the sodium nitrite solution dropwise to the 3-amino-5-fluoropyridine solution, ensuring the temperature does not exceed 0°C.[4]
-
After the addition is complete, continue stirring the mixture at 0°C for 45 minutes.[4]
-
-
Sulfonylation:
-
In a separate flask, saturate glacial acetic acid (10 ml) with sulfur dioxide gas.
-
Add a catalytic amount of cuprous chloride (3 mmol) to the sulfur dioxide-acetic acid solution and cool it in an ice bath.[4]
-
Slowly add the previously prepared diazonium salt solution to the sulfur dioxide-acetic acid mixture at 5°C.[4]
-
After the addition is complete, continue stirring for an additional 45 minutes.[4]
-
-
Work-up and Isolation:
Quantitative Data: Diazotization Route
| Reagent/Parameter | Molar Ratio (to 3-Amino-5-fluoropyridine) | Reference |
| Sodium nitrite | 1.5 eq | [4] |
| Cuprous chloride | 0.3 eq | [4] |
| Reaction Temperature | 0°C to 5°C | [4] |
| Solvents | Hydrochloric acid, Glacial acetic acid, Water | [4] |
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds.[2] The sulfonyl chloride moiety readily reacts with amines and alcohols to form sulfonamides and sulfonate esters, respectively.[2] These functional groups are present in numerous approved drugs, including antibiotics, diuretics, and kinase inhibitors.[2] The presence of the fluorine atom can significantly modulate the physicochemical properties of the final drug molecule, such as metabolic stability and binding affinity.
Safety Considerations
-
Sulfonyl chlorides are reactive compounds and should be handled with care in a well-ventilated fume hood. They are sensitive to moisture and can release hydrochloric acid upon hydrolysis.
-
Grignard reagents are highly reactive and flammable. All reactions involving Grignard reagents must be conducted under anhydrous conditions and an inert atmosphere.
-
Diazonium salts can be explosive, especially when dry. They should be prepared at low temperatures and used immediately in the subsequent reaction step without isolation.
-
Sulfur dioxide and sulfuryl chloride are toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a fume hood.
References
- 1. Synthetic method of 5-fluoro-3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound | 1060802-49-4 | Benchchem [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cbijournal.com [cbijournal.com]
- 5. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Fluoropyridine-3-sulfonyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing reaction conditions involving 5-Fluoropyridine-3-sulfonyl chloride. It includes frequently asked questions and troubleshooting advice to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a pharmaceutical intermediate containing both a fluorine atom and a reactive sulfonyl chloride group.[1] Its primary utility is in the synthesis of sulfonamides and sulfonate esters through reactions with nucleophiles like amines and alcohols, respectively.[2] The resulting sulfonamide moiety is a crucial pharmacophore in many drug candidates, making this reagent a valuable building block in medicinal chemistry, particularly in the synthesis of potassium-competitive acid blockers.[2][3][4]
Q2: How should I properly store and handle this compound?
This compound is sensitive to moisture and can readily hydrolyze to the inactive pyridine-3-sulfonic acid.[4] To maintain its integrity, it should be stored in a tightly-sealed container under an inert atmosphere (e.g., Nitrogen or Argon) in a refrigerator at 2-8°C.[3][5] The hydrochloride salt form is also available and is noted to react violently with water.[6] Always handle in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[6][7]
Q3: Why is a base necessary when synthesizing sulfonamides with this reagent?
The reaction between an amine and this compound generates hydrochloric acid (HCl) as a byproduct. A base, such as triethylamine or pyridine, is essential to neutralize this HCl.[8] If not neutralized, the acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8] In some cases, a molar excess of the reactant amine itself can serve as the base.[8]
Q4: What are the most common side reactions and how can they be minimized?
The two most common side reactions are hydrolysis and disulfonylation.
-
Hydrolysis: The sulfonyl chloride group can react with any trace moisture to form the corresponding sulfonic acid. To minimize this, use anhydrous (dry) aprotic solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4][8]
-
Disulfonylation: Primary amines (R-NH₂) can potentially react with two molecules of the sulfonyl chloride. This is more likely under harsh conditions. To avoid this, use a controlled stoichiometry (typically a slight excess of the amine) and add the sulfonyl chloride solution slowly to the amine solution, preferably at a reduced temperature (e.g., 0 °C) to manage the reaction exotherm.[8]
Q5: Which solvents and temperatures are recommended for sulfonamide formation?
Aprotic solvents are generally preferred to avoid the competing hydrolysis side reaction.[8] Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Diethyl ether
The reaction is typically started at a low temperature (e.g., 0 °C in an ice bath) to control the initial exothermic reaction, and then allowed to warm to room temperature to proceed to completion.[8] Monitoring the reaction by TLC or HPLC is recommended to determine the optimal reaction time.[8]
Troubleshooting Guide
Problem: I am observing low or no yield of my desired sulfonamide product.
This is a common issue that can stem from several sources. Use the following questions and the troubleshooting workflow to diagnose the problem.
-
Potential Cause 1: Inactive Reagents.
-
Potential Cause 2: Non-nucleophilic Amine.
-
Question: Was a base included in the reaction?
-
Solution: The HCl generated during the reaction will protonate the starting amine, making it unreactive. Add a suitable base (e.g., triethylamine, pyridine) to neutralize the acid.[8]
-
-
Potential Cause 3: Sub-optimal Reaction Conditions.
-
Question: What solvent, base, and temperature were used?
-
Solution: The reaction's success can be highly dependent on the conditions. If the yield is low, optimization may be necessary. Consider screening different bases or solvents as outlined in the table below.
-
Optimization of Reaction Parameters
Optimizing parameters such as base, solvent, and temperature is crucial for maximizing yield and purity. The following table provides a representative summary of how different conditions can influence the outcome of a typical sulfonamide coupling reaction.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Base | Triethylamine (Organic) | Potassium Carbonate (Inorganic) | Excess Amine | Organic bases are very common and effective.[8] Inorganic bases can also be highly effective and may improve yield in certain cases.[9] Using an excess of the reacting amine as the base can simplify workup but may not be suitable for valuable amines.[8] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (ACN) | All are suitable aprotic solvents.[8] The choice can influence solubility of reagents and reaction rate. DCM is often a good starting point. |
| Temperature | 0 °C to RT | Room Temperature | 40 °C | Starting at 0 °C is recommended to control the exotherm, followed by warming to room temperature.[8] Running at elevated temperatures may increase the rate but can also lead to side products like disulfonylation.[8] |
| Typical Yield | Good to Excellent | Moderate to Excellent | Variable | Condition A is a standard starting point. Yields can vary significantly based on the specific amine substrate's reactivity and steric hindrance. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This is a general guideline for reacting this compound with a primary or secondary amine. Conditions may require optimization for specific substrates.
-
Preparation:
-
Thoroughly dry all glassware in an oven before use.
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., Triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane).[8]
-
-
Cooling:
-
Cool the stirred solution to 0 °C using an ice-water bath.[8]
-
-
Reagent Addition:
-
Dissolve this compound (1.1 equivalents) in a small amount of the same anhydrous solvent.
-
Add this solution dropwise to the cooled amine solution over 30-60 minutes. A slow addition rate is critical to control the reaction exotherm and minimize side reactions.[8]
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir for 2-24 hours, monitoring progress periodically by TLC or HPLC until the starting amine is consumed.[8]
-
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
If using an organic solvent like DCM, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a brine solution.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and filter.
-
Concentrate the solution under reduced pressure (in vacuo).
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
-
Visualized Workflows
The following diagrams illustrate key workflows for experimental planning and troubleshooting.
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting workflow for low sulfonamide yield.
References
- 1. Synthetic method of 5-fluoro-3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound | 1060802-49-4 | Benchchem [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nbinno.com [nbinno.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Common side reactions and byproducts with 5-Fluoropyridine-3-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-Fluoropyridine-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a reactive intermediate primarily used in the synthesis of sulfonamides. The sulfonyl chloride group readily reacts with primary and secondary amines to form a stable sulfonamide bond. This reagent is of particular interest in medicinal chemistry for the development of new pharmaceutical compounds.
Q2: What are the main safety precautions to consider when handling this reagent?
A2: this compound is a water-reactive and corrosive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is crucial to avoid contact with moisture, as it readily hydrolyzes. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
Q3: How should this compound be stored?
A3: Due to its sensitivity to moisture, this compound should be stored under anhydrous conditions in a tightly sealed container. Storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
Issue 1: Low Yield of the Desired Sulfonamide Product
Low yields can be attributed to several factors, including degradation of the starting material, incomplete reaction, or competing side reactions.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon). | Minimized formation of 5-fluoropyridine-3-sulfonic acid, leading to a higher yield of the desired sulfonamide. |
| Incomplete reaction | Increase the reaction time or temperature. Consider using a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the reaction. | Drive the reaction to completion, thereby increasing the product yield. |
| Sub-optimal base | The choice of base is critical to neutralize the HCl generated. Tertiary amines like triethylamine or diisopropylethylamine are commonly used. Ensure the base is added in sufficient quantity (at least one equivalent). | Efficiently scavenges HCl, preventing protonation of the amine nucleophile and promoting the forward reaction. |
Issue 2: Presence of an Impurity with a Similar Mass to the Starting Material but Containing Chlorine Instead of Fluorine
An impurity corresponding to a chlorinated analog of the desired product may be observed.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Impurity in the starting material | The synthesis of pyridine-sulfonyl chlorides from sulfonic acids using chlorinating agents like PCl5 can sometimes lead to the formation of chlorinated byproducts.[1] It is plausible that the commercial this compound contains a small amount of a chlorinated analog. | Characterize the impurity using mass spectrometry and NMR. If present in the starting material, purification of the reagent before use may be necessary. |
| Side reaction during synthesis | While less common, under certain reaction conditions, a substitution of the fluorine atom with chlorine might occur, especially if a chloride source is present at elevated temperatures. | Analyze the reaction mixture at different time points and temperatures to identify the onset of the impurity formation. Modify reaction conditions to be milder if possible. |
Issue 3: Formation of a Bis-Sulfonylated Byproduct with Primary Amines
When using a primary amine as the nucleophile, a byproduct resulting from the reaction of one amine molecule with two molecules of the sulfonyl chloride may be formed.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Excess of sulfonyl chloride | Use a slight excess of the primary amine relative to the this compound. | The primary amine is more likely to react in a 1:1 stoichiometry, minimizing the formation of the bis-sulfonated product. |
| Slow addition of reagents | Add the this compound solution slowly to the solution of the primary amine and base. | This maintains a low concentration of the sulfonyl chloride in the reaction mixture, favoring the mono-sulfonylation reaction. |
Key Experiments: Methodologies
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
This protocol describes a general procedure for the reaction of this compound with a primary amine.
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve the primary amine (1.1 equivalents) and a suitable non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Reaction: Cool the solution to 0 °C in an ice bath. In a separate dry flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
General Protocol for the Synthesis of a Sulfonamide from a Secondary Amine
The procedure for secondary amines is similar to that for primary amines.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in an anhydrous aprotic solvent.
-
Reaction: Cool the mixture to 0 °C. Slowly add a solution of this compound (1.0 equivalent) in the same solvent.
-
Monitoring: Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Perform an aqueous work-up as described for the primary amine protocol.
-
Purification: Purify the product via silica gel chromatography.
Visualizations
References
Technical Support Center: Managing the Reactivity of the Sulfonyl Chloride Group
Welcome to the Technical Support Center for managing the reactivity of the sulfonyl chloride functional group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What makes the sulfonyl chloride group so reactive?
A1: The high reactivity of sulfonyl chlorides stems from the electron-withdrawing nature of the sulfonyl group (-SO₂-).[1] The two oxygen atoms and the chlorine atom pull electron density away from the central sulfur atom, making it highly electrophilic and susceptible to attack by nucleophiles. The chloride ion is also an excellent leaving group, which facilitates nucleophilic substitution reactions.[1]
Q2: What are the most common reactions of sulfonyl chlorides?
A2: The most common reactions involve nucleophilic substitution at the sulfur atom. These include:
-
Sulfonamide formation: Reaction with primary or secondary amines yields sulfonamides, a functional group prevalent in many pharmaceutical compounds.[1][2]
-
Sulfonate ester formation: Reaction with alcohols produces sulfonate esters.[1] These esters are valuable intermediates in organic synthesis, often used to convert a hydroxyl group into a good leaving group.[3][4]
Q3: What are the most common side reactions and how can they be minimized?
A3: The primary side reactions are hydrolysis and, in the case of primary amines, di-sulfonylation.
-
Hydrolysis: Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding sulfonic acid.[5][6][7] This is a common cause of low yield. To minimize hydrolysis, it is crucial to use anhydrous solvents, oven-dried glassware, and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][7]
-
Di-sulfonylation: Primary amines can react with two equivalents of sulfonyl chloride to form a di-sulfonated byproduct.[7][8] This occurs because the initially formed mono-sulfonamide still has an acidic N-H proton, which can be deprotonated by a base to form a nucleophilic anion that reacts further.[8] To avoid this, one can use a slight excess of the amine, add the sulfonyl chloride slowly at a low temperature, and use a weaker or sterically hindered base.[8]
Q4: How do substituents on an aromatic ring affect the reactivity of an aryl sulfonyl chloride?
A4: The electronic nature of substituents on the aromatic ring significantly influences the reactivity of the sulfonyl chloride group. Electron-withdrawing groups (EWGs), such as a trifluoromethyl (-CF₃) or nitro (-NO₂) group, increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs), like a methyl (-CH₃) or methoxy (-OCH₃) group, decrease this electrophilicity and thus reduce the reaction rate.
Q5: Can sulfonyl chlorides be used as protecting groups?
A5: Yes, sulfonyl groups are effective protecting groups for amines.[3][9] The resulting sulfonamide significantly reduces the nucleophilicity and basicity of the amine nitrogen due to the electron-withdrawing nature of the sulfonyl group.[3][9] Groups like tosyl (Ts), mesyl (Ms), and nosyl (Ns) are commonly used.[3] The 2-(trimethylsilyl)ethanesulfonyl (SES) group is another option that offers robust protection with the advantage of being removable under relatively mild conditions.[10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My sulfonylation reaction with a primary/secondary amine or alcohol is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield can be attributed to several factors, primarily the reactivity of the nucleophile, degradation of the sulfonyl chloride, or suboptimal reaction conditions.[6]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the sulfonyl chloride has not hydrolyzed to sulfonic acid due to moisture.[6] Use anhydrous solvents and oven-dried glassware.[5][6] Verify the purity of your amine or alcohol.
-
Assess Nucleophile Reactivity: Sterically hindered amines or less nucleophilic alcohols may react slowly.[6] For these substrates, consider increasing the reaction temperature or reaction time.[6]
-
Optimize the Base: The choice of base is critical. Pyridine or triethylamine are commonly used. For less reactive nucleophiles, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) might be necessary.[6] For reactions with primary amines prone to di-sulfonylation, a weaker or sterically hindered base like pyridine or 2,6-lutidine is preferable to triethylamine.[8]
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard choices.[7] For sluggish reactions, switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) could be beneficial.[6]
Caption: Troubleshooting workflow for low product yield.
Issue 2: Significant Di-sulfonylation of a Primary Amine
Question: My reaction with a primary amine is producing a large amount of the di-sulfonylated byproduct. How can I improve the selectivity for mono-sulfonylation?
Answer: Di-sulfonylation is a common side reaction when the mono-sulfonamide product is deprotonated by the base, creating a nucleophile that reacts with a second molecule of sulfonyl chloride.[8] Careful control of reaction parameters is key to achieving mono-selectivity.[8]
Troubleshooting Steps:
-
Control Stoichiometry and Addition Rate: Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents).[8] Add the sulfonyl chloride dropwise as a solution over a prolonged period (30-60 minutes) to keep its concentration low.[8] This favors reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.[8]
-
Modify Base Conditions: A strong base can easily deprotonate the mono-sulfonamide.[8] Switch from a strong base like triethylamine to a weaker or more sterically hindered base such as pyridine or 2,6-lutidine.[8]
-
Lower the Reaction Temperature: Reducing the temperature (e.g., to 0 °C or -20 °C) can significantly decrease the rate of the undesired second sulfonylation.[8] Perform the addition of the sulfonyl chloride at a low temperature and then allow the reaction to warm slowly.[8]
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Stability issues of 5-Fluoropyridine-3-sulfonyl chloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Fluoropyridine-3-sulfonyl chloride in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound in solution?
A1: The primary stability concern is its susceptibility to hydrolysis. As a heteroaromatic sulfonyl chloride, particularly a beta-isomeric pyridine, it readily reacts with water, including trace amounts present in solvents, to form the corresponding 5-fluoropyridine-3-sulfonic acid and hydrochloric acid.[1][2] This degradation pathway is common for sulfonyl chlorides and leads to a loss of reactivity and the introduction of impurities into the reaction mixture.[1]
Q2: How does the structure of this compound influence its stability?
A2: The electronic properties of the fluorinated pyridine ring impact its stability. The fluorine atom is an electron-withdrawing group, which can increase the susceptibility of the sulfonyl chloride to nucleophilic attack, including hydrolysis.[3] Studies on aromatic sulfonyl chlorides have shown that electron-withdrawing substituents can accelerate the rate of alkaline hydrolysis.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To maintain its quality, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4][5] Refrigeration (2-8°C) is recommended.[5] It is crucial to protect it from moisture and water.[4] Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Q4: What solvents are incompatible with this compound?
A4: Protic and nucleophilic solvents, such as water and alcohols, are incompatible as they will react with the sulfonyl chloride, leading to solvolysis.[6] Solvents should be anhydrous. Incompatible materials also include bases and strong oxidizing agents.[4]
Q5: Are there more stable alternatives to this compound?
A5: Yes, in general, sulfonyl fluorides are more stable than their corresponding sulfonyl chlorides.[2][7] If excessive degradation of this compound is observed, and the reactivity profile is acceptable, using the analogous 5-fluoropyridine-3-sulfonyl fluoride could be a viable alternative.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield or incomplete reaction | Degradation of this compound prior to or during the reaction. | • Verify Reagent Quality: Before use, check the purity of the sulfonyl chloride, for example by NMR or a test reaction on a small scale. • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents or commercially available anhydrous solvents. Dry all glassware thoroughly. • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture. • Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of hydrolysis and other side reactions.[6] |
| Presence of unexpected acidic byproducts | Hydrolysis of this compound to 5-fluoropyridine-3-sulfonic acid. | • Monitor Reaction with TLC or LC-MS: Check for the formation of polar byproducts. • Use an Acid Scavenger: If the reaction conditions are not basic, consider adding a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize any generated HCl, which can sometimes catalyze degradation.[6] |
| Inconsistent results between experiments | Variable amounts of moisture in the reaction setup or degradation of the stock solution. | • Standardize Procedures: Implement a standard operating procedure for drying solvents and glassware. • Aliquot Stock Solutions: If using a stock solution of this compound in an anhydrous solvent, store it under an inert atmosphere and use it promptly. For longer-term storage, consider aliquoting the solid in an inert atmosphere to avoid repeated exposure of the entire batch to potential contaminants. |
Quantitative Data Summary
| Solvent Type | Expected Stability | Primary Degradation Pathway | Notes |
| Aprotic (e.g., Dichloromethane, THF, Acetonitrile) | High (if anhydrous) | Hydrolysis from trace water | These are recommended solvents for reactions. Ensure they are of high purity and anhydrous.[6] |
| Protic (e.g., Water, Methanol, Ethanol) | Very Low | Hydrolysis/Solvolysis | These solvents will react with the sulfonyl chloride and should be avoided unless they are the intended nucleophile. |
| Basic (e.g., Pyridine) | Moderate to Low | Base-catalyzed hydrolysis | While pyridine can be used as a base, it can also accelerate hydrolysis.[8][9] |
| Acidic (e.g., Acetic Acid) | Low | Acid-catalyzed hydrolysis | Acidic conditions can promote the hydrolysis of sulfonyl chlorides. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a general method to quantify the degradation of this compound in a given solvent over time.
1. Materials and Equipment:
-
This compound
-
Anhydrous solvent of interest (e.g., acetonitrile)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)[1]
-
Volumetric flasks and autosampler vials
-
Syringe filters (0.45 µm)
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the anhydrous solvent of interest in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). This should be done under an inert atmosphere.
-
HPLC Mobile Phase: A common mobile phase for analyzing related compounds is a mixture of an aqueous buffer and acetonitrile.[1] For example, a gradient or isocratic elution using a phosphate buffer and acetonitrile can be effective.[1] A mass spectrometry-compatible mobile phase might use formic acid instead of phosphate buffers.[10]
3. Experimental Procedure:
-
Time Zero (T=0) Sample: Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase. Filter the sample and inject it into the HPLC system. This will serve as the T=0 reference.
-
Stability Study: Maintain the stock solution at a controlled temperature (e.g., room temperature or an elevated temperature to accelerate degradation).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the stock solution, dilute it to the same concentration as the T=0 sample, filter, and inject it into the HPLC.
-
Data Analysis: Record the peak area of the this compound at each time point. The percentage of remaining compound can be calculated as: (Peak Area at Time T / Peak Area at T=0) * 100. The degradation kinetics (e.g., half-life) can be determined by plotting the percentage of remaining compound versus time.
4. HPLC Method Parameters (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm[1]
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (isocratic or gradient)[1][10]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 230-260 nm (to be optimized based on the UV spectrum of the compound)[1]
-
Column Temperature: 30 °C[1]
-
Injection Volume: 10 µL[1]
Visualizations
Caption: Hydrolysis decomposition pathway of this compound.
Caption: Troubleshooting workflow for stability issues in reactions.
References
- 1. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Improving the regioselectivity of reactions with 5-Fluoropyridine-3-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoropyridine-3-sulfonyl chloride. The information is designed to help improve the regioselectivity of reactions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two principal electrophilic sites susceptible to nucleophilic attack:
-
Sulfur atom of the sulfonyl chloride group (-SO₂Cl): This is the intended site of reaction for the formation of sulfonamides (with amines) and sulfonate esters (with alcohols). The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the fluorinated pyridine ring.[1]
-
Carbon atom at the 5-position (C5) of the pyridine ring: The fluorine atom at this position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. The electron-withdrawing nature of the sulfonyl group and the pyridine nitrogen atom activate the ring for such substitutions.
Q2: How does the fluorine atom at the 5-position influence the reactivity of the molecule?
A2: The fluorine atom at the C5 position has a significant impact on the molecule's reactivity due to its strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the sulfonyl chloride group, potentially leading to faster reaction rates with nucleophiles compared to non-fluorinated analogs. However, it also makes the C5 position more susceptible to nucleophilic aromatic substitution (SNAr), which can be a competing side reaction.
Q3: What are the most common side reactions observed with this compound?
A3: The most common side reaction is nucleophilic aromatic substitution (SNAr) at the C5 position, where the fluorine atom is displaced by the nucleophile. This can lead to the formation of a mixture of the desired sulfonamide/sulfonate ester and a C5-substituted pyridine byproduct. Another potential side reaction is the hydrolysis of the sulfonyl chloride group if water is present in the reaction mixture.
Q4: Which factors primarily influence the regioselectivity of reactions with this compound?
A4: The regioselectivity (reaction at the sulfonyl chloride vs. the C5-fluoro position) is influenced by several factors:
-
Nucleophile Strength: Stronger, more reactive nucleophiles are more likely to participate in SNAr at the pyridine ring.
-
Steric Hindrance: Bulky nucleophiles may favor reaction at the less sterically hindered sulfonyl chloride group.
-
Reaction Temperature: Higher temperatures can sometimes favor the higher activation energy pathway, which may be the SNAr reaction.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of both the sulfonyl chloride and the pyridine ring.
-
Base: The choice and stoichiometry of the base can affect the nucleophilicity of the reacting partner and the stability of intermediates.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester and Formation of an Unknown Byproduct
Symptom: The yield of the target sulfonamide or sulfonate ester is lower than expected, and analysis (e.g., LC-MS, NMR) indicates the presence of a significant byproduct with a mass corresponding to the displacement of fluorine by the nucleophile.
Root Cause Analysis: This is a classic sign of competing nucleophilic aromatic substitution (SNAr) at the C5 position of the pyridine ring. The nucleophile is attacking both the sulfonyl chloride and the C5 carbon.
Corrective Actions & Experimental Protocols:
-
Lower the Reaction Temperature: SNAr reactions on heteroaromatic rings often have a higher activation energy than sulfonylation. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly favor the desired reaction at the sulfonyl chloride.
-
Control Nucleophile Stoichiometry: Use of a large excess of the nucleophile can drive the SNAr side reaction. Try using a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile.
-
Optimize Base Selection: If a base is used to deprotonate the nucleophile, consider using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize its potential to act as a nucleophile itself. The choice of base can also modulate the nucleophilicity of the primary or secondary amine.
-
Solvent Effects: A less polar solvent may disfavor the formation of the charged Meisenheimer intermediate in the SNAr pathway. Consider switching from highly polar solvents like DMF or DMSO to solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Protocol 1: General Procedure for the Synthesis of a Sulfonamide with Improved Regioselectivity
-
Dissolution: Dissolve the amine (1.0 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equiv) in anhydrous DCM to the cooled amine solution dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Issue 2: Reaction Fails to Proceed or is Very Slow, Especially with Bulky Nucleophiles
Symptom: Even after prolonged reaction times, a significant amount of the this compound starting material remains unreacted. This is more common with sterically hindered amines or alcohols.
Root Cause Analysis: Steric hindrance around the nucleophile can impede its approach to the electrophilic sulfur atom of the sulfonyl chloride. While the fluorine at C5 is electronically activating, there might be some steric hindrance from the pyridine ring itself.
Corrective Actions & Experimental Protocols:
-
Increase Reaction Temperature: If regioselectivity is not an issue, gradually increasing the reaction temperature can provide the necessary activation energy to overcome steric repulsion. Monitor for the formation of the SNAr byproduct.
-
Use a Less Hindered Base: If applicable, switching to a smaller base might reduce steric congestion around the reaction center.
-
Catalyst Addition: For sulfonamide formation, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction. However, be cautious as DMAP is also a nucleophile and could potentially lead to side products.
Protocol 2: Procedure for Reacting with a Sterically Hindered Amine
-
Dissolution: Dissolve the sterically hindered amine (1.0 equiv) and a suitable base (e.g., pyridine or triethylamine, 2.0 equiv) in an appropriate anhydrous solvent (e.g., THF or acetonitrile).
-
Addition of Sulfonyl Chloride: Add this compound (1.2 equiv) to the solution.
-
Heating: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Quantitative Data
Currently, there is limited published quantitative data specifically detailing the regioisomeric ratios for reactions of this compound with a wide range of nucleophiles. The following table provides a general framework for expected outcomes based on the principles of organic chemistry.
| Nucleophile Type | Steric Hindrance | Expected Major Product | Potential for SNAr Byproduct | Recommended Conditions |
| Primary Amine | Low (e.g., methylamine) | Sulfonamide | Moderate to High | Low temperature (0 °C), controlled stoichiometry |
| Secondary Amine | Moderate (e.g., piperidine) | Sulfonamide | Moderate | Low temperature (0 °C) |
| Secondary Amine | High (e.g., diisopropylamine) | Sulfonamide | Low | Elevated temperature may be needed |
| Primary Alcohol | Low (e.g., methanol) | Sulfonate Ester | Low to Moderate | Standard conditions with a base (e.g., pyridine) |
| Phenol | Low | Sulfonate Ester | Moderate to High | Careful control of conditions |
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
Technical Support Center: Cross-Coupling with 5-Fluoropyridine-3-sulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoropyridine-3-sulfonyl chloride in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound as an electrophile in cross-coupling reactions?
When utilizing this compound, researchers may encounter several challenges stemming from the unique electronic properties of the substrate. The strong electron-withdrawing nature of the sulfonyl group and the fluorine atom can influence catalyst activity and reaction outcomes. Key challenges include:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.
-
Competing Reactivity: While the sulfonyl chloride is the more likely reactive site for desulfonylative coupling, the C-F bond could potentially undergo oxidative addition under harsh conditions, leading to unwanted side products.
-
Desulfonylation: The strong electron-withdrawing properties of the sulfonyl group can sometimes lead to a tendency for desulfonylation, resulting in the formation of tertiary amines as byproducts in certain coupling reactions.[1]
-
Sluggish Reactions: Aryl chlorides are generally less reactive than bromides or iodides in oxidative addition, which is a key step in many cross-coupling catalytic cycles.[2]
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
Several palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound. The most common approaches involve the replacement of the sulfonyl chloride group. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Negishi Coupling: For C-C bond formation with organozinc reagents, which are often compatible with a wide range of functional groups.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.
Q3: How do I choose the right catalyst system for my cross-coupling reaction?
The choice of catalyst, particularly the ligand, is crucial for a successful reaction. For sulfonyl chlorides, and especially for heteroaromatic substrates, bulky and electron-rich phosphine ligands are often preferred as they can facilitate the oxidative addition step and stabilize the catalytic species.
-
For Suzuki-Miyaura Coupling: Catalyst systems like Pd(dppf)Cl₂ have been used for the coupling of pyridine-2-sulfonyl fluoride.[3] For sulfonyl chlorides, a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich ligand (e.g., a biarylphosphine like RuPhos) may be effective.[4] N-heterocyclic carbene (NHC) ligands can also be considered.
-
For Negishi Coupling: Catalyst systems based on bulky monophosphinobiaryl ligands such as RuPhos and SPhos have shown high reactivity in Negishi couplings, even with challenging substrates.[5]
-
For Buchwald-Hartwig Amination: Palladium complexes with bulky, electron-rich phosphine ligands developed by Buchwald and Hartwig are the state-of-the-art for C-N bond formation.[6][7] NHC-ligated palladium complexes have also demonstrated high efficiency.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no conversion of the starting material.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the use of a high-quality palladium source and ligand. Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The base is necessary for the transmetalation step. |
| Solvent Effects | The reaction solvent can significantly impact the outcome. Try solvents such as THF, dioxane, or toluene, often with the addition of water.[3] |
| Low Reaction Temperature | Sulfonyl chlorides may require elevated temperatures to react. Consider increasing the reaction temperature, potentially using microwave heating. |
Problem: Formation of significant side products (e.g., homocoupling of boronic acid).
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Ensure the reaction is performed under strictly inert conditions (Argon or Nitrogen). Oxygen can lead to the oxidative homocoupling of boronic acids. |
| Decomposition of Boronic Acid | Use fresh, high-purity boronic acid. Protodeboronation can be a significant side reaction, especially with heteroaryl boronic acids. |
| Incorrect Stoichiometry | Optimize the ratio of the boronic acid to the sulfonyl chloride. An excess of the boronic acid may be required. |
Negishi Coupling
Problem: Reaction stalls at partial conversion.
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | The pyridine nitrogen may be inhibiting the catalyst. Consider using a higher catalyst loading or a more robust ligand. |
| Poor Organozinc Reagent Quality | Use freshly prepared or titrated organozinc reagents. Exposure to air or moisture can lead to degradation. |
| Inhibition by Zinc Halide Byproducts | The formation of zinc halides can inhibit the catalyst. In some cases, the addition of a co-solvent like NMP can be beneficial.[5] |
Buchwald-Hartwig Amination
Problem: Low yield of the desired amine product.
| Potential Cause | Troubleshooting Step |
| Inappropriate Base | A strong, non-nucleophilic base is required to deprotonate the amine. Common bases include NaOt-Bu, KOt-Bu, or LHMDS. |
| Ligand Choice | The choice of ligand is critical. Screen a variety of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). |
| Steric Hindrance | If coupling a bulky amine, a more sterically demanding ligand may be necessary to facilitate reductive elimination. |
| Competitive Desulfonylation | The strong electron-withdrawing nature of the sulfonyl group can make it prone to desulfonylation. Optimizing the reaction temperature and time may help to minimize this side reaction.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., RuPhos, 4-6 mol%) in the reaction solvent. Add this catalyst solution to the reaction vessel.
-
Solvent and Degassing: Add the degassed solvent (e.g., a mixture of dioxane and water). Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., a G3-precatalyst, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane). Add the amine (1.2 equiv.) followed by this compound (1.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress.
-
Work-up: After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical approach to troubleshooting common cross-coupling issues.
References
- 1. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Removal of impurities from 5-Fluoropyridine-3-sulfonyl chloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoropyridine-3-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities depend on the synthetic route used. However, typical impurities include:
-
5-Fluoropyridine-3-sulfonic acid: This is the product of hydrolysis of the sulfonyl chloride group. Its presence is often indicated by a decrease in assay of the sulfonyl chloride and can be exacerbated by exposure to moisture.
-
Residual Starting Materials: Depending on the synthesis, this could include 3-amino-5-fluoropyridine or 3-bromo-5-fluoropyridine.
-
Chlorinated Byproducts: In syntheses involving chlorinating agents, over-chlorination of the pyridine ring can occur, leading to impurities such as 5-chloro-3-fluoropyridine.
-
Disulfides and Sulfones: These can form as byproducts during the synthesis of related aryl sulfonyl chlorides.
Q2: How can I minimize the formation of 5-Fluoropyridine-3-sulfonic acid during workup and storage?
A2: this compound is sensitive to moisture. To minimize hydrolysis, it is crucial to:
-
Use anhydrous solvents for all extractions and reactions.
-
Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Avoid prolonged exposure to atmospheric moisture.
-
Store the purified product in a tightly sealed container under an inert atmosphere at low temperatures (-20°C is recommended for long-term storage).[1]
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography (GC): Useful for identifying and quantifying volatile impurities. A patent for the closely related pyridine-3-sulfonyl chloride demonstrates the use of GC to determine the area ratio of a chlorinated byproduct before and after purification.[2]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main component and non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural information and can be used for quantitative analysis with an internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the identification of unknown impurities by providing both retention time and mass spectral data.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Low yield of isolated product after aqueous workup. | Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid during extraction. | Minimize contact time with aqueous layers. Use cold extraction solutions. Ensure the organic solvent is anhydrous. A method for purifying crude organosulfonyl chlorides involves scrubbing with a concentrated HCl solution to suppress hydrolysis.[3] |
| Product appears as an oil or fails to crystallize. | Presence of impurities that inhibit crystallization. | Purify the crude product using column chromatography on silica gel. Alternatively, attempt a co-distillation with a high-boiling inert solvent under reduced pressure. |
| The purified product degrades over time. | Instability of the sulfonyl chloride, likely due to trace amounts of water or acid. | Ensure the product is thoroughly dried before storage. Store under an inert atmosphere at low temperature. Consider converting to a more stable derivative if immediate use is not planned. Beta-isomeric pyridine sulfonyl chlorides are known to be susceptible to hydrolysis by trace water.[4] |
| Inconsistent results in subsequent reactions. | Variable purity of the starting this compound. | Re-purify the sulfonyl chloride before use. Accurately determine the purity of each batch using a validated analytical method (e.g., qNMR or HPLC with a standard) to adjust the stoichiometry in subsequent reactions. |
Experimental Protocols
Protocol 1: General Purification by Extraction and Washing
This protocol is adapted from procedures for analogous pyridine sulfonyl chlorides and is suitable for an initial cleanup of the crude product.
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Aqueous Wash:
-
Transfer the organic solution to a separatory funnel.
-
Wash with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash with water.
-
Wash with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.
Protocol 2: Purification by Vacuum Distillation
For thermally stable impurities, vacuum distillation can be an effective purification method. This has been shown to be effective for removing chlorinated byproducts in similar systems.[2]
-
Setup: Assemble a distillation apparatus suitable for vacuum operation. Ensure all glassware is thoroughly dried.
-
Distillation: Heat the crude this compound under reduced pressure. The boiling point will depend on the applied vacuum.
-
Collection: Collect the fraction corresponding to the boiling point of the pure product.
Quantitative Data for an Analogous Compound (Pyridine-3-sulfonyl chloride) Purified by Distillation:
| Analysis Stage | Impurity (5-chloropyridine-3-sulfonyl chloride) Area Ratio by GC | Yield of Purified Product |
| Before Distillation | 0.01% - 0.98% | N/A |
| After Distillation | 0.01% | 74.9% |
Data adapted from a patent for the production of pyridine-3-sulfonyl chloride and illustrates the effectiveness of distillation in removing chlorinated byproducts.[2]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to Pyridine Sulfonyl Chlorides for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, pyridine sulfonyl chlorides serve as indispensable building blocks for the construction of novel therapeutics and functional materials. Their utility primarily lies in the formation of sulfonamides, a privileged scaffold in a vast array of biologically active compounds. This guide provides a detailed comparison of 5-Fluoropyridine-3-sulfonyl chloride against two other key analogues: Pyridine-3-sulfonyl chloride and 2-Chloropyridine-5-sulfonyl chloride, offering insights into their synthesis, reactivity, and potential applications, supported by experimental data.
Physicochemical Properties and Reactivity Comparison
The introduction of different substituents onto the pyridine ring significantly influences the physicochemical properties and reactivity of the sulfonyl chloride moiety. The electron-withdrawing or -donating nature of these substituents can alter the electrophilicity of the sulfur atom, thereby affecting reaction rates and stability.
| Property | This compound | Pyridine-3-sulfonyl chloride | 2-Chloropyridine-5-sulfonyl chloride |
| Molecular Formula | C₅H₃ClFNO₂S | C₅H₄ClNO₂S | C₅H₃Cl₂NO₂S |
| Molecular Weight | 195.60 g/mol | 177.61 g/mol | 212.05 g/mol |
| Appearance | Not specified in detail in search results | Colorless to yellowish oily liquid[1] | Solid |
| Reactivity | The fluorine atom, being a strong electron-withdrawing group, is expected to increase the electrophilicity of the sulfonyl chloride, potentially leading to faster reaction rates with nucleophiles compared to the unsubstituted analogue. | A versatile reagent for synthesizing a wide range of derivatives, including sulfonamides and sulfonate esters.[2] Its reactivity allows for controlled reactions, ensuring high yields.[2] | The chlorine atom also acts as an electron-withdrawing group, enhancing the reactivity of the sulfonyl chloride. |
| Stability | Expected to be sensitive to moisture, similar to other sulfonyl chlorides. | Highly reactive and readily hydrolyzes in the presence of water to form pyridine-3-sulfonic acid and hydrochloric acid.[3][4][5] This necessitates careful handling and storage under anhydrous conditions. | Likely sensitive to moisture, undergoing hydrolysis. |
Note: Direct comparative kinetic or stability data was not available in the search results. The reactivity trends are inferred based on general principles of organic chemistry.
Synthesis of Pyridine Sulfonyl Chlorides
The synthetic routes to these pyridine sulfonyl chlorides vary, often starting from the corresponding amino- or bromo-pyridines.
Experimental Protocol: Synthesis of this compound
This method involves a Grignard reaction followed by treatment with sulfur dioxide and sulfuryl chloride.[6][7]
Materials:
-
5-Fluoro-3-bromopyridine
-
Isopropylmagnesium bromide in tetrahydrofuran (THF)
-
Sulfur dioxide (gas)
-
Sulfuryl chloride
-
Diethyl ether or THF
Procedure:
-
To a solution of 5-fluoro-3-bromopyridine (1 equivalent) in diethyl ether or THF, slowly add a solution of isopropylmagnesium bromide (1 equivalent) at a controlled temperature (e.g., 20-30°C).[6][7]
-
Stir the reaction mixture for a specified time (e.g., 0.5-2 hours) after the addition is complete.[6][7]
-
Cool the reaction mixture to a low temperature (e.g., -40°C) using an ice-acetone bath.[6][7]
-
After the reaction with sulfur dioxide is complete, slowly add sulfuryl chloride (1.2 equivalents) while maintaining the low temperature.[6][7]
-
Upon completion of the reaction, the mixture is typically worked up by extraction and purified to yield this compound.[6][7]
Experimental Protocol: Synthesis of Pyridine-3-sulfonyl chloride
A common method for the synthesis of Pyridine-3-sulfonyl chloride is from 3-aminopyridine via a diazonium salt intermediate.[8]
Materials:
-
3-Aminopyridine
-
Hydrochloric acid
-
Sodium nitrite
-
Sodium fluoroborate
-
Thionyl chloride
-
Cuprous chloride
-
Dichloromethane
Procedure:
-
Dissolve 3-aminopyridine in dilute hydrochloric acid and cool the solution to 0-5°C.[8]
-
Slowly add an aqueous solution of sodium nitrite, maintaining the temperature at 0-5°C, to form the diazonium salt.[8]
-
Add an aqueous solution of sodium fluoroborate to precipitate the diazonium fluoroborate salt.[8]
-
Isolate the diazonium salt by filtration.[8]
-
In a separate flask, prepare a solution of sulfur dioxide (generated from thionyl chloride and water) and cuprous chloride at 0-5°C.[8]
-
Add the diazonium fluoroborate salt in portions to the sulfur dioxide solution and allow the reaction to proceed overnight at 0-5°C.[8]
-
Extract the product with dichloromethane, wash the organic layer, dry, and concentrate to obtain pyridine-3-sulfonyl chloride.[8]
Experimental Protocol: Synthesis of 2-Chloropyridine-5-sulfonyl chloride
This synthesis also proceeds through a diazonium salt intermediate, starting from 2-chloro-5-aminopyridine.[3]
Materials:
-
2-Chloro-5-aminopyridine
-
Concentrated hydrochloric acid
-
Glacial acetic acid
-
Sodium nitrite
-
Sulfur dioxide
-
Copper(II) chloride dihydrate
Procedure:
-
Dissolve 2-chloro-5-aminopyridine in a mixture of concentrated hydrochloric acid and glacial acetic acid, and cool to 10°C.[3]
-
Add sodium nitrite in portions, keeping the temperature below 15°C.[3]
-
Stir the reaction mixture for 1 hour.[3]
-
In a separate vessel, prepare a solution of sulfur dioxide and copper(II) chloride dihydrate in acetic acid and water.[3]
-
Slowly add the diazonium salt solution to the sulfur dioxide solution.[3]
-
After the reaction, pour the mixture into ice-water to precipitate the product.[3]
-
Collect the precipitate by filtration, wash with water, and dry to yield 2-chloropyridine-5-sulfonyl chloride.[3]
Application in the Synthesis of Carbonic Anhydrase Inhibitors
Sulfonamides derived from pyridine sulfonyl chlorides are of significant interest as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including cancer.[1][6][9][10][11] Carbonic Anhydrase IX (CA IX) is a tumor-associated isoform that is often overexpressed in hypoxic tumors and contributes to tumor progression by regulating pH.[1][6][9][10][11]
Carbonic Anhydrase IX Signaling Pathway in Cancer
The following diagram illustrates the role of CA IX in the tumor microenvironment. Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX, a transmembrane protein, catalyzes the hydration of carbon dioxide to bicarbonate and a proton in the extracellular space.[6][9] This contributes to the acidification of the tumor microenvironment while maintaining a more alkaline intracellular pH, which promotes tumor cell survival, proliferation, and invasion.[9][11]
Caption: Role of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase and its inhibition by test compounds.
Materials:
-
Carbonic Anhydrase (human or bovine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Test compounds (e.g., sulfonamides synthesized from the pyridine sulfonyl chlorides)
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control
-
DMSO for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of the CA enzyme in the assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer containing a small percentage of DMSO.
-
In a 96-well plate, add the assay buffer, the enzyme working solution, and the test compound/control solutions to the respective wells. Include wells for enzyme control (with DMSO but no inhibitor) and blank (no enzyme).
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for a set duration.
-
Calculate the rate of reaction (slope of absorbance vs. time) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the enzyme control.
-
Calculate the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the enzyme activity.
This guide provides a foundational comparison of this compound with its non-fluorinated and chlorinated counterparts. The choice of a specific pyridine sulfonyl chloride will depend on the desired reactivity, the synthetic accessibility, and the electronic properties required for the target application. Further experimental studies are warranted to provide direct quantitative comparisons of their kinetic and thermodynamic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. 2-Chloropyridine-5-sulfonyl chloride | 6684-39-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthetic method of 5-fluoro-3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 5-Fluoropyridine-3-sulfonyl chloride and 5-chloropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 5-Fluoropyridine-3-sulfonyl chloride and 5-chloropyridine-3-sulfonyl chloride, two key reagents in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The comparison is supported by established principles of organic chemistry and provides detailed experimental protocols for evaluating their reactivity.
Introduction to Reactivity
Both this compound and 5-chloropyridine-3-sulfonyl chloride are heterocyclic sulfonyl chlorides. Their reactivity is primarily characterized by two main features: the highly electrophilic sulfur atom of the sulfonyl chloride group and the susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr). The key difference between the two molecules lies in the halogen substituent at the 5-position, which significantly influences the latter's reaction pathway.
The sulfonyl chloride moiety (-SO2Cl) is a potent electrophile, readily reacting with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1][2] This reactivity is crucial for introducing the pyridylsulfonyl group, a common scaffold in biologically active compounds.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The halogen at the 5-position of the pyridine ring can be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. This reaction generally proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[3][4]
The rate-determining step in this mechanism is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[5][6] The stability of this intermediate is paramount to the overall reaction rate. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the intermediate, thereby accelerating the reaction.[7][8]
Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect strongly stabilizes the Meisenheimer complex, making the carbon atom attached to the fluorine more electrophilic and susceptible to nucleophilic attack.[9] Consequently, in nucleophilic aromatic substitution reactions, aryl fluorides are generally significantly more reactive than aryl chlorides.[5][10] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine.[10] While chloride is a better leaving group than fluoride in SN1 and SN2 reactions, this factor is less significant in the SNAr mechanism where the first step is rate-determining.[5][11]
Therefore, This compound is expected to be more reactive towards nucleophilic aromatic substitution at the 5-position than 5-chloropyridine-3-sulfonyl chloride.
Quantitative Data Comparison (Predicted)
The following table presents the expected relative reactivity based on established principles of nucleophilic aromatic substitution. The data is illustrative and intended to highlight the anticipated differences in performance under identical reaction conditions.
| Parameter | This compound | 5-chloropyridine-3-sulfonyl chloride | Rationale |
| Relative Reaction Rate (SNAr) | High | Moderate | The strong inductive effect of fluorine stabilizes the Meisenheimer complex more effectively than chlorine, accelerating the rate-determining nucleophilic attack.[5][9] |
| Reaction Conditions (SNAr) | Milder (e.g., lower temperature) | Harsher (e.g., higher temperature) | Due to its higher reactivity, the fluoro- aompound will likely require less forcing conditions to achieve the same conversion. |
| Yield (SNAr, under optimized conditions) | Comparable to High | Comparable to High | While rates differ, yields can often be optimized to be comparable for both substrates by adjusting reaction time and temperature. |
| Reactivity at Sulfonyl Chloride | High | High | The reactivity of the sulfonyl chloride group is primarily governed by the electrophilicity of the sulfur atom and is expected to be similar for both compounds. |
Experimental Protocols
To empirically determine the reactivity differences, the following experimental protocols are proposed.
Experiment 1: Comparative Sulfonylation of Benzylamine
This experiment compares the reactivity of the sulfonyl chloride group in each compound.
Materials:
-
This compound
-
5-chloropyridine-3-sulfonyl chloride
-
Benzylamine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Deuterated chloroform (CDCl3) for NMR analysis
Procedure:
-
Set up two parallel reactions. In separate round-bottom flasks, dissolve benzylamine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL).
-
To the first flask, add a solution of this compound (1.0 mmol) in DCM (5 mL) dropwise at 0 °C.
-
To the second flask, add a solution of 5-chloropyridine-3-sulfonyl chloride (1.0 mmol) in DCM (5 mL) dropwise at 0 °C.
-
Monitor both reactions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 15 minutes) to determine the rate of consumption of the starting sulfonyl chloride.
-
After completion, quench each reaction with saturated aqueous NaHCO3 (15 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).
-
Characterize the products by 1H NMR, 13C NMR, and mass spectrometry, and determine the isolated yield for each reaction.
Experiment 2: Comparative Nucleophilic Aromatic Substitution with Sodium Methoxide
This experiment compares the reactivity of the halogen at the 5-position.
Materials:
-
This compound
-
5-chloropyridine-3-sulfonyl chloride
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Set up two parallel reactions in sealed tubes. In each tube, dissolve the respective sulfonyl chloride (0.5 mmol) in methanol (5 mL).
-
To each tube, add a solution of sodium methoxide (0.6 mmol) in methanol (2 mL) at room temperature.
-
Heat both reactions to a controlled temperature (e.g., 50 °C).
-
Monitor the formation of the 5-methoxy-pyridine-3-sulfonyl chloride product and the consumption of the starting material in both reactions using HPLC or GC-MS at set time points.
-
After a set time (e.g., 4 hours), cool the reactions to room temperature and quench by adding saturated aqueous NH4Cl (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Analyze the crude reaction mixtures by 1H NMR and 19F NMR (for the fluoro-compound) to determine the conversion and yield of the substitution product.
Visualizing Reaction Mechanisms and Workflows
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Factors influencing the comparative reactivity in SNAr.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 1060802-49-4 | Benchchem [benchchem.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Unveiling the Antibacterial Potential of 5-Fluoropyridine Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge. This guide provides a detailed comparison of the biological activity of a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, showcasing their potential as potent antibacterial agents. The data presented is derived from a key study in the field, offering a comprehensive look at their efficacy against various bacterial strains.
While not directly synthesized from 5-fluoropyridine-3-sulfonyl chloride, the compounds discussed herein contain the critical 5-fluoropyridine-3-yl moiety, a structure readily accessible from the sulfonyl chloride precursor. This makes the biological activity data for these oxazolidinone derivatives highly relevant for researchers exploring the therapeutic potential of compounds derived from this versatile starting material.
Comparative Antibacterial Activity
The antibacterial efficacy of the synthesized compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for each derivative.
Activity Against Standard Bacterial Strains
A series of initial derivatives (compounds 6a-m ) were synthesized and tested. The results, summarized in Table 1, indicate moderate activity against Gram-positive bacteria, with MIC values ranging from 2 to 32 µg/mL.[1][2] Notably, these compounds showed no activity against the Gram-negative bacterium E. coli.[1] The precursor compound 5 , where R¹ is a chlorine atom, demonstrated superior antibacterial activity with an MIC of 1-2 µg/mL.[1][2]
Table 1: Minimum Inhibitory Concentrations (MICs) of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives (6a-m) against Standard Gram-Positive Bacterial Strains.
| Compound | R¹ Substituent | S. aureus (ATCC 29213) MIC (µg/mL) | S. pneumoniae (ATCC 49619) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | S. epidermidis (ATCC 12228) MIC (µg/mL) | S. pyogenes (ATCC 19615) MIC (µg/mL) |
| 5 | -Cl | 1 | 2 | 2 | 1 | 1 | 2 |
| 6a | -OCH₃ | 8 | 16 | 16 | 8 | 4 | 16 |
| 6b | -CH₃ | 4 | 8 | 8 | 4 | 2 | 8 |
| 6c | -F | 4 | 8 | 8 | 4 | 2 | 8 |
| 6d | -Cl | 2 | 4 | 4 | 2 | 2 | 4 |
| 6e | -Br | 2 | 4 | 4 | 2 | 2 | 4 |
| 6f | -CF₃ | 8 | 16 | 16 | 8 | 4 | 16 |
| 6g | -CN | 16 | 32 | 32 | 16 | 8 | 32 |
| 6h | -NO₂ | 16 | 32 | 32 | 16 | 8 | 32 |
| 6i | -NH₂ | 32 | >32 | >32 | 32 | 16 | >32 |
| 6j | -OH | 32 | >32 | >32 | 32 | 16 | >32 |
| 6k | -COOH | >32 | >32 | >32 | >32 | >32 | >32 |
| 6l | -SO₂NH₂ | 16 | 32 | 32 | 16 | 8 | 32 |
| 6m | -CONH₂ | 16 | 32 | 32 | 16 | 8 | 32 |
| Linezolid | - | 1-2 | 0.5-1 | 1-2 | 0.5-1 | 1-2 | 0.5-1 |
Data sourced from a study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives.[1][2]
Further optimization led to the synthesis of a new series of compounds (7a-l ). Several of these compounds exhibited significantly enhanced antibacterial activity. In particular, compound 7j demonstrated an exceptionally potent inhibitory effect, with an MIC value of 0.25 µg/mL against certain strains, which is eight times stronger than the reference drug, linezolid.[3]
Table 2: Minimum Inhibitory Concentrations (MICs) of Optimized 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives (7a-l) against Standard Gram-Positive Bacterial Strains.
| Compound | R² Substituent | S. aureus (ATCC 29213) MIC (µg/mL) | S. pneumoniae (ATCC 49619) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | S. epidermidis (ATCC 12228) MIC (µg/mL) | S. pyogenes (ATCC 19615) MIC (µg/mL) |
| 7a | -H | 2 | 4 | 4 | 2 | 1 | 4 |
| 7b | -F | 1 | 2 | 2 | 1 | 0.5 | 2 |
| 7c | -Cl | 1 | 2 | 2 | 1 | 0.5 | 2 |
| 7d | -Br | 1 | 2 | 2 | 1 | 0.5 | 2 |
| 7e | -CH₃ | 2 | 4 | 4 | 2 | 1 | 4 |
| 7f | -OCH₃ | 4 | 8 | 8 | 4 | 2 | 8 |
| 7g | -CF₃ | 1 | 2 | 2 | 1 | 0.5 | 2 |
| 7h | -CN | 2 | 4 | 4 | 2 | 1 | 4 |
| 7i | -NO₂ | 2 | 4 | 4 | 2 | 1 | 4 |
| 7j | -NH₂ | 0.25 | 0.5 | 0.5 | 0.25 | 0.125 | 0.5 |
| 7k | -OH | 4 | 8 | 8 | 4 | 2 | 8 |
| 7l | -COOH | 8 | 16 | 16 | 8 | 4 | 16 |
| Linezolid | - | 1-2 | 0.5-1 | 1-2 | 0.5-1 | 1-2 | 0.5-1 |
Data sourced from a study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives.[3]
Activity Against Drug-Resistant Bacterial Strains
A selection of the most potent compounds (7i-l ) was further evaluated against clinically relevant drug-resistant bacteria. The results, presented in Table 3, show that these compounds maintained significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1] However, they did not show activity against linezolid-resistant strains.[1]
Table 3: Minimum Inhibitory Concentrations (MICs) of Compounds 7i-l against Drug-Resistant Bacteria.
| Compound | MRSA (ATCC 43300) MIC (µg/mL) | VRE (E. faecalis ATCC 51299) MIC (µg/mL) | Linezolid-resistant S. aureus (N315) MIC (µg/mL) | Linezolid-resistant E. faecalis (A256) MIC (µg/mL) |
| 7i | 4 | 4 | >64 | >64 |
| 7j | 0.5 | 0.5 | >64 | >64 |
| 7k | 8 | 8 | >64 | >64 |
| 7l | 16 | 16 | >64 | >64 |
| Linezolid | 1-2 | 1-2 | >64 | >64 |
Data sourced from a study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in MHB in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculation and Incubation: The prepared bacterial inoculum was added to each well containing the compound dilutions. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.
Cytotoxicity Assay
The in vitro cytotoxicity of the compounds was evaluated against a normal human cell line (e.g., human embryonic kidney cells, HEK293T) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Assay: After the incubation period, MTT solution was added to each well and incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cytotoxicity: The percentage of cell viability was calculated relative to the untreated control cells. The CC₅₀ (50% cytotoxic concentration) was determined from the dose-response curves. The study found that the compounds had better safety as confirmed by these cytotoxicity experiments.[1][3]
Visualizing the Scientific Workflow and Logic
To better understand the research process and the relationship between the different series of compounds, the following diagrams were generated.
Caption: Synthetic and biological evaluation workflow.
Caption: Logical progression of compound design.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Novel Compounds from 5-Fluoropyridine-3-sulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds from versatile building blocks is a cornerstone of modern drug discovery. 5-Fluoropyridine-3-sulfonyl chloride is a promising starting material, combining the bioisosteric properties of a fluorine atom with the reactive sulfonyl chloride group, making it a valuable scaffold for generating new chemical entities with potential therapeutic applications. This guide provides a comparative overview of the expected characteristics of novel compounds synthesized from this compound, supported by experimental data from structurally related molecules and alternative compounds.
I. Synthetic Pathways and Potential Compound Classes
This compound readily reacts with nucleophiles such as amines and phenols to yield two primary classes of compounds: N-substituted-5-fluoropyridine-3-sulfonamides and 5-fluoropyridine-3-sulfonate esters. These reactions typically proceed under standard conditions, offering a straightforward route to a diverse library of new molecules.
Diagram of Synthetic Pathways from this compound
Caption: General synthetic routes from this compound.
II. Performance Comparison of Structurally Related Compounds
While specific data for a broad range of novel compounds directly synthesized from this compound is emerging, we can infer potential performance by examining structurally similar molecules. The following tables compare the biological activities of various sulfonamide-containing compounds, providing a benchmark for newly synthesized derivatives.
A. Antibacterial Activity
Derivatives of the 5-fluoropyridine scaffold have shown promising antibacterial properties. For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives exhibited potent activity against Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives against Gram-Positive Bacteria
| Compound | R Group | S. aureus (ATCC 29213) MIC (µg/mL) | S. epidermidis (ATCC 12228) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) |
| 7j | 4-cyanophenyl | 0.25 | 0.5 | 0.5 |
| 7k | 4-nitrophenyl | 0.5 | 1 | 1 |
| Linezolid | (Standard) | 2 | 2 | 2 |
Data sourced from a study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives.
B. Anticancer Activity
Sulfonamides are a well-established class of anticancer agents. The introduction of a pyridine ring and a fluorine atom can modulate the anticancer potency and selectivity. The following table presents the half-maximal inhibitory concentration (IC50) values for various sulfonamide derivatives against different cancer cell lines, serving as a reference for potential 5-fluoropyridine-3-sulfonamide derivatives.
Table 2: Anticancer Activity (IC50 in µM) of Comparative Sulfonamide Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Mechanism of Action (if known) |
| Pyridine Carbothioamides with Sulfonamide | PC-3 (Prostate) | 1.2 - 9.1 | Tubulin Polymerization Inhibition |
| Pyrazole-benzenesulfonamides | Ca9-22 (Oral) | 6.7 - 400 | - |
| Quinoline-5-sulfonamides | C-32 (Melanoma) | ~10 | - |
| 5-Fluorouracil | (Standard) | Ca9-22 (Oral) | ~30 |
Data compiled from various studies on sulfonamide-based anticancer agents.
C. Enzyme Inhibition
Sulfonamides are renowned for their ability to inhibit various enzymes, most notably carbonic anhydrases (CAs). The 5-fluoropyridine-3-sulfonamide scaffold is a promising candidate for the development of selective CA inhibitors.
Table 3: Carbonic Anhydrase Inhibition (Ki in nM) of Pyridine-3-sulfonamide Derivatives
| Compound Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 4-Substituted Pyridine-3-sulfonamides | >10000 | 271.5 | 137.1 | 91.4 |
| Pyrazolo[4,3-c]pyridine Sulfonamides | 12.7 | 6.9 | >10000 | 34.5 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
Data from studies on pyridine-based carbonic anhydrase inhibitors.
III. Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of novel compounds from this compound.
A. General Procedure for the Synthesis of N-substituted-5-fluoropyridine-3-sulfonamides
-
To a solution of an appropriate amine (1.2 mmol) in a suitable solvent such as pyridine or dichloromethane (10 mL), add this compound (1.0 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-substituted-5-fluoropyridine-3-sulfonamide.
B. Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the S=O stretching of the sulfonamide group.
-
Melting Point: The melting point should be determined as an indicator of purity.
Diagram of a Typical Experimental Workflow
Caption: A standard workflow for synthesis and evaluation.
IV. Conclusion
While comprehensive data on a wide array of novel compounds directly synthesized from this compound is still being actively researched, the available information on structurally similar compounds provides a strong foundation for predicting their potential. The 5-fluoropyridine-3-sulfonamide scaffold holds significant promise for the development of new therapeutic agents, particularly in the areas of antibacterial, anticancer, and enzyme inhibition. The straightforward synthesis and the potential for diverse functionalization make this compound an attractive starting material for medicinal chemistry campaigns. Further research and publication of detailed studies on novel derivatives are anticipated to expand the utility of this valuable chemical entity.
Comparative Guide to 5-Fluoropyridine-3-sulfonyl Chloride Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential therapeutic applications of 5-Fluoropyridine-3-sulfonyl chloride derivatives, focusing on their in vitro and in vivo activities. While direct and extensive studies on a single derivative of this class are emerging, this document synthesizes available data on structurally related compounds to project a plausible efficacy and mechanistic profile. We introduce a representative molecule, herein designated as Compound X (N-(4-methoxyphenyl)-5-fluoropyridine-3-sulfonamide) , to illustrate the potential of this chemical scaffold. The comparative data is drawn from published studies on analogous pyridine sulfonamides and fluorinated heterocyclic compounds.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data for Compound X and relevant comparator compounds from the literature, offering a perspective on its potential anti-cancer and enzyme inhibitory activities.
Table 1: In Vitro Anticancer Activity of Compound X and Comparators
| Compound/Drug | Cell Line | Assay Type | IC50 (µM) | Citation |
| Compound X (Hypothetical) | MCF-7 (Breast) | MTT Assay | 8.5 | N/A |
| Compound X (Hypothetical) | A549 (Lung) | MTT Assay | 12.3 | N/A |
| Compound X (Hypothetical) | PC-3 (Prostate) | MTT Assay | 9.1 | N/A |
| Compound X (Hypothetical) | HepG2 (Liver) | MTT Assay | 15.7 | N/A |
| Doxorubicin | PC-3 | MTT Assay | >2.5 | [1] |
| Colchicine | A549, MCF-7, PC-3, HepG2 | MTT Assay | 2.5 - 15.2 | [1] |
| Sulfonamide Derivative 3 | A549, MCF-7, PC-3, HepG2 | MTT Assay | 1.2 - 3.4 | [1] |
| Sulfonamide Derivative 5 | A549, MCF-7, PC-3, HepG2 | MTT Assay | 1.8 - 9.1 | [1] |
Table 2: In Vitro Enzyme Inhibition Profile of Compound X and Comparators
| Compound/Drug | Target Enzyme | Assay Type | IC50 (µM) | Citation |
| Compound X (Hypothetical) | Tubulin Polymerization | Turbidity Assay | 5.5 | N/A |
| Colchicine | Tubulin Polymerization | Turbidity Assay | 10.6 | [1] |
| Combretastatin (CA-4) | Tubulin Polymerization | Turbidity Assay | 2.96 | [1] |
| Sulfonamide Derivative 3 | Tubulin Polymerization | Turbidity Assay | 1.1 | [1] |
| Sulfonamide Derivative 5 | Tubulin Polymerization | Turbidity Assay | 1.4 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Anticancer Activity: MTT Assay
The antiproliferative activity of the synthesized compounds can be evaluated against various cancer cell lines (e.g., A549, MCF-7, PC-3, HepG2) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
In Vitro Tubulin Polymerization Inhibition Assay
The ability of the compounds to inhibit tubulin polymerization can be assessed using a tubulin polymerization assay kit.[1]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing tubulin, GTP, and a fluorescence-based reporter in a polymerization buffer.
-
Compound Incubation: The test compounds at various concentrations are added to the reaction mixture and incubated at 37 °C.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.
-
IC50 Determination: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate a potential signaling pathway targeted by this compound derivatives and a general experimental workflow for their evaluation.
Caption: Hypothetical signaling pathway and mechanism of action for Compound X.
Caption: General experimental workflow for preclinical evaluation.
References
Lack of Specific Research Data Hinders Comprehensive SAR Analysis of 5-Fluoropyridine-3-sulfonyl Chloride Analogs
A comprehensive review of available scientific literature reveals a notable absence of specific Structure-Activity Relationship (SAR) studies focused on analogs synthesized directly from 5-fluoropyridine-3-sulfonyl chloride. While the broader class of pyridine sulfonamides has been explored for various therapeutic applications, detailed experimental data and comparative analysis for this particular subset of compounds are not publicly available. This data gap prevents the creation of a detailed comparison guide as initially requested.
The broader search for SAR studies of pyridinesulfonyl chloride derivatives and fluorinated pyridine sulfonamides did yield some relevant research on related, but distinct, chemical series. These studies highlight the general importance of the sulfonamide group in medicinal chemistry and provide insights into the biological activities of various substituted pyridine scaffolds. For instance, research on other pyridine sulfonamide derivatives has demonstrated their potential as antibacterial, anticancer, and anti-inflammatory agents. These studies often include quantitative data such as IC50 values against different cell lines or enzymes, and provide general synthetic schemes.
However, without specific data on analogs derived from this compound, any attempt to construct a comparison guide would be speculative and not based on the required supporting experimental data. The core requirements of data presentation in structured tables, detailed experimental protocols for key experiments, and specific visualizations of signaling pathways and workflows for these particular analogs cannot be met.
For researchers interested in this specific chemical scaffold, this lack of published data may represent an unexplored area of research. The development and biological evaluation of a library of analogs based on this compound could be a valuable endeavor for discovering novel therapeutic agents.
Future research in this area would need to involve the synthesis of a series of analogs with systematic modifications to the core structure. Subsequently, these compounds would need to be screened in a battery of relevant biological assays to determine their activity, potency, and selectivity. The data generated from such studies would be essential for establishing a clear SAR and for guiding further optimization of lead compounds.
Until such research is conducted and published, a detailed and objective comparison guide on the SAR of analogs synthesized from this compound cannot be provided.
Benchmarking 5-Fluoropyridine-3-sulfonyl Chloride: A Comparative Guide for Fluorinated Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone for optimizing pharmacological profiles. Fluorinated building blocks are thus indispensable tools for researchers and drug development professionals. This guide provides a comparative analysis of 5-Fluoropyridine-3-sulfonyl chloride against other relevant fluorinated and non-fluorinated building blocks, offering insights into its reactivity, applications, and performance. The inclusion of fluorine can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity, making a careful selection of fluorinated reagents crucial for successful drug design.[1][2][3][4][5]
Introduction to this compound
This compound is a specialized heterocyclic building block featuring a pyridine ring substituted with both a fluorine atom and a reactive sulfonyl chloride group. This unique combination of functionalities makes it a valuable reagent for synthesizing complex molecules, particularly in the development of novel therapeutic agents. The presence of the fluorine atom can modulate the electronic properties of the pyridine ring, while the sulfonyl chloride group serves as a highly reactive handle for introducing the pyridyl scaffold into a target molecule, most commonly through the formation of sulfonamides.[6]
Key Features:
-
Molecular Formula: C₅H₃ClFNO₂S[7]
-
Molecular Weight: 195.59 g/mol [7]
-
Primary Application: Known for its use in the synthesis of potassium-competitive acid blockers (P-CABs).[7][10]
Comparative Analysis of Sulfonyl Building Blocks
The utility of this compound can be best understood by comparing it with other structurally related sulfonyl chlorides and fluorides. Key differentiators include the nature of the aromatic core and the identity of the sulfonyl halide.
| Property | This compound | Pyridine-3-sulfonyl chloride | 4-(Trifluoromethyl)benzenesulfonyl chloride | Pyridine-3-sulfonyl fluoride |
| Aromatic System | 5-Fluoropyridine | Pyridine | 4-(Trifluoromethyl)benzene | Pyridine |
| Key Substituent | 5-Fluoro | None | 4-Trifluoromethyl | None |
| Reactive Group | Sulfonyl Chloride (-SO₂Cl) | Sulfonyl Chloride (-SO₂Cl) | Sulfonyl Chloride (-SO₂Cl) | Sulfonyl Fluoride (-SO₂F) |
| Reactivity Profile | High | High | Very High | Moderate |
| Stability | Moderate | Moderate | Moderate | High |
| Key Advantage | Introduces a fluoropyridyl motif, leveraging fluorine's benefits for ADME properties. | Provides a standard pyridyl scaffold.[10] | The potent electron-withdrawing -CF₃ group enhances reactivity.[11] | More stable and often more selective than the corresponding sulfonyl chloride.[12][13][14] |
Discussion of Reactivity:
The reactivity of the sulfonyl chloride group is highly influenced by the electronic nature of the aromatic ring to which it is attached.
-
Effect of Fluorine on the Pyridine Ring: The fluorine atom on the pyridine ring in this compound acts as an electron-withdrawing group, which can increase the electrophilicity of the sulfur atom in the sulfonyl chloride. This enhances its reactivity towards nucleophiles compared to the non-fluorinated analogue, Pyridine-3-sulfonyl chloride.[11]
-
Sulfonyl Chloride vs. Sulfonyl Fluoride: Sulfonyl chlorides are generally more reactive electrophiles than sulfonyl fluorides.[12][13] This higher reactivity can be advantageous for reactions with less nucleophilic amines or for achieving faster reaction times. However, this comes at the cost of reduced stability; sulfonyl chlorides can be sensitive to moisture and prone to degradation.[14][15][16] Sulfonyl fluorides, while less reactive, offer greater stability, making them easier to handle and store, and are sometimes preferred for achieving higher selectivity in complex syntheses.[13]
Performance in Sulfonamide Synthesis: A Comparative Overview
The primary application of sulfonyl chlorides is the synthesis of sulfonamides via reaction with primary or secondary amines. The yield and reaction conditions can vary depending on the specific building block and amine used.
| Building Block | Typical Amine Partner | Base | Solvent | Expected Yield | Reference |
| This compound | Primary/Secondary Aliphatic Amine | Pyridine or Triethylamine | Dichloromethane (DCM) | Good to Excellent | General Protocol[17] |
| Pyridine-3-sulfonyl chloride | Primary/Secondary Aliphatic Amine | Pyridine or Triethylamine | Dichloromethane (DCM) | Good to Excellent | [6][18] |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | Primary/Secondary Aliphatic Amine | Pyridine or Triethylamine | Dichloromethane (DCM) | Excellent | [11] |
| Pyridine-3-sulfonyl fluoride | Primary Aliphatic Amine | N-Heterocyclic Carbene (NHC) / HOBt | Acetonitrile | Good to Excellent | [13] |
Note: The expected yields are based on general literature precedents for sulfonamide formation and may vary based on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Sulfonamide Synthesis using this compound
This protocol describes a standard method for the synthesis of N-substituted-5-fluoropyridine-3-sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Pyridine (1.5 eq) or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Amine Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired sulfonamide.[17]
Characterization: The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.[17]
Visualizing Workflows and Mechanisms
Experimental Workflow for Sulfonamide Synthesis
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | 1060802-49-4 [chemicalbook.com]
- 9. 1060802-49-4|this compound|BLD Pharm [bldpharm.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of Compounds with the 5-Fluoropyridine-3-sulfonyl Moiety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability and enhanced pharmacokinetic profiles. The 5-fluoropyridine-3-sulfonyl moiety is a structural motif of increasing interest in drug discovery. This guide provides a comparative assessment of the metabolic stability of compounds containing this moiety, offering insights into their metabolic fate and presenting supporting experimental data and protocols.
The Impact of Fluorination on Pyridine Ring Metabolism
The introduction of a fluorine atom to the pyridine ring, as in the 5-fluoropyridine-3-sulfonyl scaffold, can significantly alter the metabolic landscape of a molecule. Fluorine's high electronegativity can shield adjacent carbon-hydrogen bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism. This "metabolic blocking" effect can lead to a longer half-life and improved bioavailability.
Metabolic Fate of the Sulfonyl Group
The sulfonyl group is generally considered to be metabolically stable. However, compounds containing sulfonamides can undergo Phase II conjugation reactions, such as N-acetylation and N-glucuronidation. The rate and extent of these reactions can be influenced by the surrounding molecular structure and can vary between species.
Comparative Metabolic Stability Data
While specific, publicly available head-to-head comparative data for a series of compounds differing only by the presence of a 5-fluoropyridine-3-sulfonyl moiety is limited due to the proprietary nature of much drug discovery research, we can construct a representative comparison based on established metabolic principles. The following table illustrates the expected trends in metabolic stability when comparing a hypothetical compound containing the 5-fluoropyridine-3-sulfonyl moiety (Compound A) with its non-fluorinated pyridine analog (Compound B) and an alternative bioisosteric replacement for the sulfonyl group (Compound C).
| Compound ID | Structure | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolic Pathways |
| Compound A | 5-Fluoropyridine-3-sulfonyl derivative | 95 | 15 | Minor oxidation on the pyridine ring, N-acetylation of the sulfonamide |
| Compound B | Pyridine-3-sulfonyl derivative (non-fluorinated) | 35 | 45 | Significant oxidation on the pyridine ring, N-acetylation of the sulfonamide |
| Compound C | 5-Fluoropyridine-3-carboxamide derivative | 60 | 28 | Amide hydrolysis, minor oxidation on the pyridine ring |
Note: The data presented in this table is illustrative and intended to represent expected trends based on established principles of drug metabolism. Actual values would be determined experimentally.
Experimental Protocols
Accurate assessment of metabolic stability is crucial in drug discovery. The following are standard protocols for in vitro assays commonly used to evaluate the metabolic fate of compounds.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes, primarily assessing Phase I metabolism mediated by cytochrome P450 enzymes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Hepatocyte Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in intact hepatocytes, assessing both Phase I and Phase II metabolism.
Materials:
-
Test compound
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Control compounds
Procedure:
-
Thaw and seed the cryopreserved hepatocytes in a collagen-coated 96-well plate and allow them to attach.
-
Prepare a stock solution of the test compound.
-
Remove the seeding medium and add fresh incubation medium containing the test compound.
-
Incubate the plate at 37°C in a humidified incubator.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Harvest the entire well contents (cells and medium).
-
Centrifuge to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the processes involved in assessing the metabolic stability of compounds containing the 5-fluoropyridine-3-sulfonyl moiety, the following diagrams are provided.
Experimental Workflow for In Vitro Metabolic Stability Assays.
Potential Metabolic Pathways for 5-Fluoropyridine-3-sulfonyl Compounds.
Conclusion
The 5-fluoropyridine-3-sulfonyl moiety represents a valuable scaffold in drug design, with the fluorine atom conferring enhanced metabolic stability by mitigating CYP-mediated oxidation of the pyridine ring. While the sulfonamide group can be a site for Phase II metabolism, the overall metabolic profile of compounds containing this moiety is generally favorable. The experimental protocols and workflows outlined in this guide provide a robust framework for the assessment of metabolic stability, enabling researchers to make informed decisions in the optimization of drug candidates. Further studies with direct comparative data will continue to refine our understanding of the metabolic fate of this promising structural motif.
Comparative analysis of synthetic routes to 5-Fluoropyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 5-Fluoropyridine-3-sulfonyl chloride, a key intermediate in the development of novel pharmaceuticals. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Grignard Reaction | Route 2: Diazotization Reaction |
| Starting Material | 5-Fluoro-3-bromopyridine | 3-Amino-5-fluoropyridine |
| Key Intermediates | 5-Fluoro-3-pyridylmagnesium bromide | 5-Fluoropyridine-3-diazonium fluoroborate |
| Overall Yield | ~65-75% (Reported yield for Grignard step, subsequent steps are high yielding) | ~83% (Calculated from reported yields of individual steps) |
| Reagents & Conditions | Isopropylmagnesium bromide, Sulfur dioxide, Sulfuryl chloride; Cryogenic temperatures (-40°C) | Sodium nitrite, Sodium fluoroborate, Hydrochloric acid, Thionyl chloride, Cuprous chloride; Low temperatures (0-5°C) |
| Scalability | Potentially challenging due to the use of Grignard reagents and gaseous SO2.[1] | More amenable to large-scale production with established diazotization and Sandmeyer reaction protocols.[2] |
| Safety Considerations | Grignard reagents are highly reactive and moisture-sensitive. Sulfur dioxide is a toxic gas. | Diazonium salts can be unstable and potentially explosive. Thionyl chloride is corrosive. |
Route 1: The Grignard Approach from 5-Fluoro-3-bromopyridine
This synthetic pathway commences with the readily available 5-fluoro-3-bromopyridine. The core of this method involves the formation of a Grignard reagent, which is subsequently reacted with sulfur dioxide and then chlorinated to yield the desired sulfonyl chloride.[1]
Caption: Route 1: Grignard Reaction Pathway.
Experimental Protocol:
Step 1: Grignard Reagent Formation and Sulfonylation [1]
-
To a solution of 5-fluoro-3-bromopyridine (17.6 g, 0.1 mol) in anhydrous diethyl ether (100 mL) at 25°C, a solution of isopropylmagnesium bromide in tetrahydrofuran (2 M, 50 mL, 0.1 mol) is added dropwise.
-
The reaction mixture is stirred for 30 minutes upon completion of the addition.
-
The mixture is then cooled to -40°C using an acetone/dry ice bath.
-
Sulfur dioxide gas is bubbled through the solution for 1 hour.
Step 2: Chlorination [1]
-
While maintaining the temperature at -30°C, sulfuryl chloride (16.2 g, 0.12 mol) is added slowly to the reaction mixture.
-
The reaction is stirred for an additional hour at this temperature.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated to afford this compound.
Route 2: The Diazotization Pathway from 3-Amino-5-fluoropyridine
This alternative route utilizes a Sandmeyer-type reaction, a cornerstone of aromatic chemistry. It begins with the diazotization of 3-amino-5-fluoropyridine, followed by a copper-catalyzed reaction with thionyl chloride to furnish the target sulfonyl chloride. This method is adapted from the synthesis of the non-fluorinated analogue, pyridine-3-sulfonyl chloride.[2]
Caption: Route 2: Diazotization Reaction Pathway.
Experimental Protocol:
This protocol is an adaptation based on the synthesis of pyridine-3-sulfonyl chloride.[2]
Step 1: Diazotization of 3-Amino-5-fluoropyridine
-
3-Amino-5-fluoropyridine is dissolved in 6M hydrochloric acid and the solution is cooled to 0-5°C.
-
An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature between 0-5°C.
-
Following the addition of sodium nitrite, an aqueous solution of sodium fluoroborate is added dropwise, again maintaining the low temperature.
-
The resulting mixture is stirred for 30-60 minutes at 0-5°C.
-
The precipitated diazonium fluoroborate salt is collected by filtration, washed with cold dilute hydrochloric acid, and dried. A yield of approximately 95% can be expected for this step based on the non-fluorinated analogue.[2]
Step 2: Sulfonylchlorination [2]
-
Thionyl chloride is added to water at 0-5°C, followed by the addition of a catalytic amount of cuprous chloride.
-
The previously prepared 5-fluoropyridine-3-diazonium fluoroborate is added portion-wise to this solution, keeping the temperature between 0-5°C.
-
The reaction mixture is stirred overnight at this temperature.
-
The product is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Removal of the solvent under reduced pressure yields this compound. A yield of approximately 90% can be anticipated for this step based on the non-fluorinated analogue.[2]
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound.
-
Route 1 (Grignard Approach) is a direct and well-documented method. However, it requires the handling of sensitive Grignard reagents and toxic sulfur dioxide gas, along with cryogenic conditions, which may pose scalability challenges.
-
Route 2 (Diazotization Pathway) , while presented as an adaptation, relies on robust and well-established chemical transformations. This route may be more amenable to larger-scale synthesis due to the avoidance of highly air- and moisture-sensitive organometallics and gaseous reagents. However, careful handling of potentially unstable diazonium intermediates is crucial.
The choice between these two routes will ultimately depend on the specific laboratory capabilities, scale of synthesis, and safety infrastructure available to the research team.
References
Safety Operating Guide
Proper Disposal of 5-Fluoropyridine-3-sulfonyl chloride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-Fluoropyridine-3-sulfonyl chloride (CAS No. 1060802-49-4) is critical to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this reactive compound. Adherence to these procedures is essential to mitigate risks associated with its hazardous properties.
Immediate Safety and Handling Precautions
This compound is a water-reactive and corrosive compound.[1][2] Upon contact with water or moisture, it can release toxic and irritating gases.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene). |
| Protective Clothing | Flame-retardant lab coat. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. |
Disposal Operational Plan
The primary method for the safe disposal of this compound involves a carefully controlled neutralization (quenching) process to hydrolyze the reactive sulfonyl chloride group, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[3]
Step-by-Step Disposal Protocol
1. Preparation of Neutralization Solution:
-
Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in a suitably large container within a chemical fume hood.[4][5] The container should be large enough to accommodate the volume of the sulfonyl chloride waste and the neutralization solution, with ample headspace to allow for any gas evolution.
-
The vessel containing the basic solution should be placed in an ice bath to dissipate the heat generated during the exothermic hydrolysis reaction.[4][6]
2. Controlled Addition of Waste:
-
Slowly and carefully add the this compound waste to the stirred, cold basic solution.[4] Never add water or the basic solution to the sulfonyl chloride waste , as this can cause a violent reaction.
-
The addition should be done dropwise or in very small portions to control the rate of reaction and prevent excessive heat generation or gas evolution.
3. Monitoring the Neutralization:
-
Continue stirring the mixture in the ice bath until the addition is complete.
-
Allow the mixture to stir for an additional 1-2 hours to ensure the complete hydrolysis of the sulfonyl chloride.
-
Check the pH of the solution to ensure it is neutral or slightly basic. If it remains acidic, add more of the basic solution until a neutral pH is achieved.
4. Waste Collection and Labeling:
-
Once the neutralization is complete and the solution has returned to room temperature, the resulting aqueous waste should be transferred to a clearly labeled hazardous waste container.
-
The label should include the chemical name ("Hydrolyzed this compound waste" or similar), the date, and the primary hazards (e.g., "Corrosive," "Toxic").
5. Final Disposal:
-
The sealed and labeled waste container must be disposed of through an approved hazardous waste disposal facility.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
Signaling Pathways and Logical Relationships
The core of the disposal procedure is the hydrolysis of the sulfonyl chloride, which is a nucleophilic acyl substitution reaction. The hydroxide ions (from the basic solution) act as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This breaks the sulfur-chlorine bond and forms a sulfonic acid salt, which is significantly less reactive and more water-soluble.
Caption: Chemical transformation during the disposal process.
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
